Valtrate
描述
Structure
3D Structure
属性
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-44-1 | |
| Record name | Valtrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valtrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valtrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valtrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate is a prominent iridoid, a class of monoterpenoids, primarily isolated from plant species of the Valeriana genus, commonly known as valerian.[1] It is one of the active compounds known as valepotriates, which are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
This compound possesses a complex chemical architecture characterized by a spiro[cyclopenta[c]pyran-7,2'-oxirane] core structure. Its systematic IUPAC name is [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate.[2]
| Identifier | Value |
| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate[2] |
| CAS Number | 18296-44-1[3] |
| Molecular Formula | C₂₂H₃₀O₈[2] |
| Molecular Weight | 422.47 g/mol [3] |
| SMILES | CC(C)CC(=O)O[C@H]1C=C2--INVALID-LINK----INVALID-LINK--OC(=O)CC(C)C |
| InChI Key | BDIAUFOIMFAIPU-KVJIRVJXSA-N |
Physicochemical Properties
This compound is typically described as a yellow, oily liquid.[3] Due to its ester functionalities, it exhibits limited solubility in water but is soluble in organic solvents such as chloroform, methanol, and DMSO.[3]
| Property | Value |
| Physical State | Oil / Yellow Liquid[3] |
| Boiling Point (Predicted) | 525.9 ± 50.0 °C[3] |
| Density (Predicted) | 1.22 ± 0.1 g/cm³[3] |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO[3] |
Biological Activity and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-cancer, anti-epileptic, and anxiolytic effects. Its mechanisms of action involve the modulation of several key signaling pathways.
Anti-Cancer Activity
1. PDGFRA/MEK/ERK Signaling Pathway in Glioblastoma:
In glioblastoma cells, this compound has been shown to inhibit proliferation and induce apoptosis by downregulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This leads to the subsequent inhibition of the downstream MEK/ERK signaling pathway.
References
The Biological Activity of Valtrate: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Properties of a Key Iridoid from Valeriana officinalis
Abstract
Valtrate, a prominent iridoid isolated from the roots of Valeriana officinalis and other Valeriana species, has garnered significant scientific interest for its diverse biological activities. Traditionally recognized for its sedative and anxiolytic properties as a component of Valerian extracts, recent research has unveiled its potent anti-cancer, anti-inflammatory, and neuroprotective potential. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols for assessing its efficacy, quantitative data on its biological effects, and visual representations of the signaling pathways it modulates are presented to support further research and drug development endeavors.
Introduction
Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for treating a variety of ailments, including nervous disorders and insomnia.[1] The therapeutic effects of valerian are attributed to a complex mixture of bioactive compounds, with iridoids, particularly valepotriates like this compound, being among the most significant.[2] this compound is an epoxy iridoid ester that has demonstrated a range of pharmacological effects in preclinical studies.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the biological activities of this compound and providing practical guidance for its investigation.
Anti-Cancer Activity
This compound has emerged as a promising anti-cancer agent, exhibiting cytotoxic, anti-proliferative, and anti-metastatic effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and progression.
Cytotoxicity
This compound has demonstrated significant cytotoxicity against a range of cancer cell lines, while showing lower toxicity towards normal cells.[1][2] The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are summarized in Table 1.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | Not explicitly stated in snippets, but significant anti-cancer activity reported. | [2] |
| MCF-7 | Breast Cancer | Not explicitly stated in snippets, but significant anti-cancer activity reported. | [2] |
| PANC-1 | Pancreatic Cancer | Not explicitly stated in snippets, but significant growth inhibition reported. | [1][4] |
| AGS | Gastric Cancer | IC50 value is approximately 30 µM. | [5] |
| U251 | Glioblastoma | Refer to original publication for specific value. | |
| LN229 | Glioblastoma | Refer to original publication for specific value. | |
| A172 | Glioblastoma | Refer to original publication for specific value. |
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death.[2][3] This is achieved through the modulation of key proteins in the apoptotic cascade.
-
Bcl-2 Family Proteins: this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway.
-
Caspase Activation: Treatment with this compound leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-8.[2]
-
PARP Cleavage: The activation of caspases results in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]
Quantitative Data on Apoptosis Marker Modulation by this compound
| Apoptosis Marker | Cell Line | Effect of this compound Treatment | Citation |
| Bax | Pancreatic Cancer Cells | Increased expression | [1] |
| Bcl-2 | Pancreatic Cancer Cells, Gastric Cancer AGS Cells | Suppressed expression | [1][3] |
| Cleaved Caspase-3 | MDA-MB-231, MCF-7, Gastric Cancer AGS Cells | Increased expression | [2][3] |
| Cleaved Caspase-7 | MDA-MB-231, MCF-7 | Increased expression | [2] |
| Cleaved PARP | MDA-MB-231, MCF-7, Gastric Cancer AGS Cells | Increased expression | [2][3] |
Table 2: Modulation of Key Apoptosis Markers by this compound.
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines, including breast and pancreatic cancer.[1][2] This arrest prevents cancer cells from progressing through mitosis and further proliferating.
-
Cyclins and CDKs: this compound treatment leads to a decrease in the expression of key G2/M phase regulators, including Cyclin B1 and Cdc2 (CDK1).[2]
-
p21 Expression: An increase in the expression of the cyclin-dependent kinase inhibitor p21 has also been reported, which contributes to cell cycle arrest.[2]
Quantitative Data on Cell Cycle Marker Modulation by this compound
| Cell Cycle Marker | Cell Line | Effect of this compound Treatment | Citation |
| Cyclin B1 | MDA-MB-231, MCF-7, Pancreatic Cancer Cells | Reduced expression | [1][2] |
| p-cdc2 | MDA-MB-231, MCF-7 | Increased expression (indicative of inactivation) | [2] |
| p21 | MDA-MB-231, MCF-7 | Increased expression | [2] |
Table 3: Modulation of Key Cell Cycle Regulatory Proteins by this compound.
Inhibition of Cell Migration and Invasion
Metastasis is a major cause of cancer-related mortality. This compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential to suppress metastasis.[2] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell movement.[2]
Quantitative Data on MMP Modulation by this compound
| Protein | Cell Line | Effect of this compound Treatment | Citation |
| MMP-2 | MDA-MB-231, MCF-7 | Down-regulation of expression | [2] |
| MMP-9 | MDA-MB-231, MCF-7 | Down-regulation of expression | [2] |
Table 4: Effect of this compound on the Expression of Matrix Metalloproteinases.
Signaling Pathways Modulated by this compound in Cancer
This compound exerts its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in cancer.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been shown to be a direct inhibitor of STAT3 activity.[1][4] Molecular docking studies suggest that this compound may interact with Cys712 of the STAT3 protein.[1][4] this compound treatment leads to a decrease in the expression of both total STAT3 and its phosphorylated (activated) form (p-STAT3 Tyr705).[1] This inhibition of STAT3 signaling contributes to the observed apoptosis and cell cycle arrest.[1][4]
The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that is frequently hyperactivated in cancer. This compound has been shown to reduce the phosphorylation of Akt at Ser473, leading to its inactivation.[2] The inhibition of Akt signaling contributes to this compound's pro-apoptotic and cell cycle inhibitory effects.
In gastric cancer cells, this compound's effects are mediated through the generation of reactive oxygen species (ROS) and the subsequent modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] this compound treatment leads to increased phosphorylation of p38 and JNK, while decreasing the phosphorylation of ERK.[3]
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through its ability to suppress the activation of the NLRP3 inflammasome.[6]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to potently inhibit pyroptosis, a form of inflammatory cell death, and selectively degrade NLRP3.[6] This is achieved by disrupting the USP9X-NLRP3 axis, which promotes the ubiquitination and proteasomal degradation of NLRP3.[6]
Neuroprotective Activity
While the neuroprotective effects of this compound itself are not as extensively studied as its other activities, the parent compound, valproic acid (a different chemical entity), is known to have neuroprotective properties. Given that this compound is a component of Valeriana officinalis, which is traditionally used for nervous system disorders, it is plausible that this compound contributes to these effects. Further research is warranted to elucidate the specific neuroprotective mechanisms of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, PANC-1, AGS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against this compound concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
Conclusion
This compound, a key iridoid from Valeriana officinalis, demonstrates significant and diverse biological activities, most notably in the realm of oncology. Its ability to induce apoptosis and cell cycle arrest, inhibit cell migration, and modulate critical cancer-related signaling pathways underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Furthermore, its anti-inflammatory properties through the inhibition of the NLRP3 inflammasome suggest its utility in treating inflammatory diseases. While its neuroprotective effects require more in-depth investigation, the traditional use of Valerian for neurological conditions provides a strong rationale for further exploration. The data and protocols presented in this technical guide are intended to facilitate continued research into the promising pharmacological profile of this compound, ultimately paving the way for its potential clinical application.
References
- 1. This compound as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOCELL | this compound exerts anticancer effects on gastric cancer AGS cells by regulating reactive oxygen species-mediated signaling pathways [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound alleviates inflammation by targeting USP9X to enhance NLRP3 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Valtrate (CAS 18296-44-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Valtrate (CAS 18296-44-1), an iridoid isolated from plants of the Valeriana genus. This document collates critical specifications, detailed experimental protocols for the evaluation of its biological activities, and visual representations of its known mechanisms of action, specifically its inhibitory effects on key signaling pathways implicated in cancer.
Core Specifications of this compound
This compound is a well-characterized natural product with a range of biological activities. The following tables summarize its key chemical, physical, and spectral properties.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 18296-44-1 | Multiple Sources |
| Molecular Formula | C₂₂H₃₀O₈ | [1][2] |
| Molecular Weight | 422.47 g/mol | [1][2] |
| IUPAC Name | [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | [1] |
| Synonyms | Valepotriate, Halazuchrome B | [2] |
| Appearance | Oil | BOC Sciences |
| Purity | >98% to 99.90% | Cayman Chemical, TargetMol Chemicals Inc. |
| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol. | [2] |
| Storage | Store at -20°C | MedchemExpress |
Spectral Data
| Spectroscopic Data | Value | Source |
| UV λmax | 256 nm | [2] |
| Mass Spectrometry | Key fragment ion at m/z 219, corresponding to the baldrinal moiety. | ResearchGate |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
1. Materials:
-
This compound (CAS 18296-44-1)
-
Human cancer cell lines (e.g., GLC-4 lung cancer, COLO 320 colorectal cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.
Anxiolytic Activity Assessment (Elevated Plus Maze)
This protocol is used to evaluate the anxiolytic-like effects of this compound in rodents.
1. Materials:
-
This compound (CAS 18296-44-1)
-
Adult male rats or mice
-
Elevated Plus Maze (EPM) apparatus (two open arms and two closed arms)
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent)
-
Video tracking software
2. Procedure:
-
Animal Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle solution to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the test.
-
Testing: Place the animal in the center of the EPM, facing one of the open arms. Allow the animal to explore the maze for 5 minutes.
-
Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries) x 100]. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Signaling Pathway Inhibition
This compound has been shown to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the STAT3 Signaling Pathway
This compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cancer cell proliferation and survival. Molecular docking studies suggest that this compound may form a covalent bond with the Cys712 residue in the SH2 domain of STAT3, thereby inhibiting its phosphorylation and subsequent dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, and the upregulation of pro-apoptotic proteins.
Caption: this compound inhibits the STAT3 signaling pathway.
Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
This compound has also been demonstrated to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mediated MEK/ERK signaling pathway in glioblastoma cells. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound leads to decreased proliferation and induction of apoptosis in cancer cells. The precise molecular target of this compound within this pathway has not been fully elucidated.
Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The compiled data and protocols should facilitate further investigation into its therapeutic potential.
References
Natural sources and isolation of Valtrate
An In-depth Technical Guide to the Natural Sources and Isolation of Valtrate
Introduction
This compound is a prominent iridoid, a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton.[1] As a member of the valepotriates (a contraction of valeriana-epoxy-triesters), this compound and its isomers are recognized as some of the principal active constituents in various medicinal plants, particularly within the Valerianaceae family.[1][2] These compounds are noted for their thermolability and instability in acidic or alkaline conditions.[1] Pharmacologically, this compound has garnered attention for its sedative, anxiolytic, cytotoxic, and antitumor activities.[1][] This guide provides a comprehensive overview of the natural botanical sources of this compound and details the technical protocols for its extraction, isolation, and purification for research and drug development purposes.
Natural Sources of this compound
This compound is predominantly found in the plant family Caprifoliaceae (previously Valerianaceae).[2] The primary sources are species within the Valeriana and Centranthus genera.[1][4] While the roots and rhizomes are the most concentrated sources, the compound is also present in other parts of the plants, including the leaves, stems, and flowers.[5][6][7][8]
Table 1: Botanical Sources of this compound
| Family | Genus | Species | Common Name(s) | Plant Part(s) Containing this compound | Reference(s) |
|---|---|---|---|---|---|
| Caprifoliaceae | Valeriana | V. officinalis L. | Common Valerian | Roots, Rhizomes | [][4][6] |
| Caprifoliaceae | Valeriana | V. jatamansi Jones | Indian Valerian | Roots, Rhizomes | [9][10] |
| Caprifoliaceae | Valeriana | V. kilimandascharica | - | Rhizomes, Leaves, Flowers, Stems | [7][8] |
| Caprifoliaceae | Valeriana | V. glechomifolia Meyer | - | Roots, Leaves, Flowers, Stems | [5] |
| Caprifoliaceae | Valeriana | V. wallichii DC. | - | Roots, Rhizomes | [1][11] |
| Caprifoliaceae | Valeriana | V. edulis Nutt. | - | Roots, Rhizomes | [1] |
| Caprifoliaceae | Valeriana | Various South American species | - | Roots, Leaves, Flowers, Stems | [5] |
| Caprifoliaceae | Centranthus | C. ruber (L.) DC. | Red Valerian, Jupiter's Beard | Roots, Aerial Parts | [2][4][12] |
| Caprifoliaceae | Fedia | F. cornucopiae (L.) GAERTN. | - | Tissue Culture |[11] |
Isolation and Purification of this compound
The isolation of this compound is a multi-step process involving extraction from dried plant material followed by chromatographic purification. Due to the thermolabile nature of valepotriates, processing temperatures should be carefully controlled.[1]
General Workflow
The overall process begins with the collection and preparation of the plant material, followed by solvent extraction to create a crude extract. This extract is then subjected to one or more chromatographic techniques to separate this compound from other phytochemicals.
Experimental Protocols
Protocol 1: Solvent Extraction (Maceration)
This protocol is adapted from methodologies described for Valeriana officinalis.[6][13]
-
Preparation : Air-dry the roots and rhizomes of the selected plant species in a shaded, well-ventilated area. Grind the dried material into a coarse powder.
-
Maceration : Place 100 g of the powdered plant material into a stoppered container. Add 500 mL of n-hexane.
-
Extraction : Allow the mixture to stand for 3-5 days at room temperature with frequent agitation.
-
Filtration : Strain the mixture through a fine sieve or filter paper. Press the remaining plant material (the marc) to recover the maximum amount of solvent.
-
Concentration : Combine the liquid fractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting viscous liquid is the crude extract.
Protocol 2: Purification by Preparative Liquid Chromatography
This method is effective for separating this compound from its isomer, isothis compound, and other related compounds.[14][15]
-
System : Waters Preparative Liquid Chromatography/500A system or equivalent.
-
Stationary Phase : Silica gel column.
-
Mobile Phase : Prepare a solvent system of methylene chloride, n-propanol, and acetone in a 99:0.5:0.5 ratio.
-
Sample Preparation : Dissolve the crude extract obtained from the extraction step in a minimal amount of the mobile phase.
-
Chromatography : Inject the sample onto the column. Elute with the mobile phase at a consistent flow rate.
-
Fraction Collection : Collect fractions based on the detector response (e.g., UV at 254 nm).[7][8] Use analytical HPLC or TLC to check the purity of the collected fractions.
-
Recovery : Combine the pure this compound fractions and evaporate the solvent under reduced pressure. A recovery of over 90% can be achieved with this method.[14][15]
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a highly effective method for both analytical quantification and preparative isolation.[7][8]
-
System : A preparative HPLC system equipped with a UV detector.
-
Column : µBondapak C18 column (or equivalent reversed-phase C18 column).
-
Mobile Phase : A gradient or isocratic mixture of methanol (MeOH) and water (H₂O). A baseline separation of this compound, isothis compound, and acethis compound can be achieved within 15 minutes.[7][8]
-
Detection : Monitor the eluent using a UV detector at 254 nm for diene-type valepotriates like this compound, or at 208 nm for monoene types.[7][8]
-
Quantification : For quantitative analysis, use an internal standard. The relative standard deviation for this method is approximately 1.5% for a valepotriate content of 1%.[7][8]
Quantitative Data
The concentration of this compound and related valepotriates varies significantly between species, individual plants, and plant parts.
Table 2: this compound and Valepotriate Content in Various Sources
| Species | Plant Part | Compound(s) | Concentration / Yield | Method | Reference(s) |
|---|---|---|---|---|---|
| Valeriana kilimandascharica | Leaves | Isothis compound/Valtrate | 5.89% (of dry weight) | HPLC | [7][8] |
| Valeriana kilimandascharica | Rhizomes | Isothis compound/Valtrate | 5.15% (of dry weight) | HPLC | [7][8] |
| Valeriana kilimandascharica | Flowers | Isothis compound/Valtrate | 3.84% (of dry weight) | HPLC | [7][8] |
| Valeriana kilimandascharica | Stems | Isothis compound/Valtrate | 3.17% (of dry weight) | HPLC | [7][8] |
| Valeriana officinalis (cultivar) | Rhizomes & Roots | Total Valepotriates | 0.92 - 3.67 mg/g | HPLC | [16] |
| Centranthus ruber | Roots & Aerial Parts | This compound | 4.1% average recovery | Flash Chromatography | [4] |
| Various Valeriana spp. | Rhizomes & Roots | Total Valepotriates | 0.03 - 1.81 mg/g | HPLC |[16] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through various mechanisms. While traditionally known for sedative effects potentially mediated through GABA receptor interactions, recent research has elucidated more specific molecular targets.[17][18] One of the most significant findings is the role of valepotriates as antagonists of N-type voltage-gated calcium channels (Caᵥ2.2).[9]
Inhibition of N-Type (Caᵥ2.2) Calcium Channels
N-type calcium channels are crucial for regulating neurotransmitter release at presynaptic terminals. By blocking these channels, this compound can reduce the influx of calcium ions (Ca²⁺) into the neuron, thereby inhibiting the release of neurotransmitters involved in pain signaling. This mechanism underlies the potential analgesic properties of Valeriana jatamansi extracts.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Centranthus ruber (L.) DC. and Tropaeolum majus L.: Phytochemical Profile, In Vitro Anti-Denaturation Effects and Lipase Inhibitory Activity of Two Ornamental Plants Traditionally Used as Herbal Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPCL Separation and Quantitative Determination of Valepotriates from Valeriana kilimandascharica [erepository.uonbi.ac.ke]
- 8. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VALEPOTRIATES IN TISSUE AND SUSPENSION CULTURES OF DIFFERENT VALERIANACEAE [actahort.org]
- 12. Valepotriate content in different in vitro cultures of Valerianaceae and characterization of Valeriana officinalis L. callus during a growth period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Separation of this compound and isothis compound by means of preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Valerenic acid derivatives and valepotriates among individuals, varieties and species of Valeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Valeriana - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Valtrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Valtrate (CAS 18296-44-1), an iridoid compound isolated from Valeriana species. Understanding the solubility of this compound is critical for its application in preclinical research, formulation development, and various biological assays. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound (C₂₂H₃₀O₈, Molar Mass: 422.47 g/mol ) is a valepotriate recognized for its diverse biological activities, including potential anxiolytic, sedative, and cytotoxic effects.[1][2][3] As with any bioactive compound, its efficacy and reproducibility in experimental settings are fundamentally linked to its solubility in appropriate solvent systems. This guide aims to provide researchers with the necessary technical information to effectively work with this compound in a laboratory setting.
Solubility Profile of this compound
This compound is generally characterized as a lipophilic compound, exhibiting good solubility in several organic solvents while being only slightly soluble in water.[3][4] The data, primarily sourced from chemical suppliers and databases, indicates a consistent profile across common laboratory solvents.
The following table summarizes the known solubility of this compound in dimethyl sulfoxide (DMSO) and other relevant solvents. The data is compiled from various technical data sheets.
| Solvent | CAS Number | Solubility | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | 10 mM | Sonication is recommended to aid dissolution. | [2] |
| Chloroform | 67-66-3 | Slightly Soluble | Not Specified | - | [1][4] |
| Methanol | 67-56-1 | Slightly Soluble | Not Specified | - | [1][4] |
| Ethanol | 64-17-5 | Soluble | Not Specified | - | [4] |
| Dichloromethane | 75-09-2 | Soluble | Not Specified | - | [5] |
| Ethyl Acetate | 141-78-6 | Soluble | Not Specified | - | [5] |
| Acetone | 67-64-1 | Soluble | Not Specified | - | [5] |
| Water | 7732-18-5 | Slightly Soluble | Not Specified | - | [3][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors provided by suppliers. The quantitative value in DMSO is provided by TargetMol and serves as a key reference point for stock solution preparation.
For researchers conducting animal studies, a common formulation for this compound has been described. A vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used to achieve a this compound concentration of 2 mg/mL (4.73 mM) .[2] It is recommended to add the solvents sequentially and use sonication to ensure the compound is fully dissolved.[2]
Experimental Protocols for Solubility Determination
While specific experimental details for this compound are not extensively published, the following section outlines a standardized methodology for determining the solubility of a research compound like this compound. This protocol is based on common practices in medicinal chemistry and pharmaceutical development.
-
This compound (solid form, >98% purity)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge (capable of >10,000 x g)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials (e.g., 1.5 mL or 4 mL)
-
Solvents (analytical grade): DMSO, Ethanol, Methanol, Acetonitrile, Water, etc.
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Caption: A logical workflow for determining the solubility of a chemical compound.
-
Preparation of Standard Curve:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform a serial dilution to create a series of standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Analyze these standards using an appropriate analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve.
-
-
Sample Preparation (Equilibrium Method):
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis).
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of this compound in the test solvent at the specified temperature.
-
Signaling Pathways and Logical Relationships
While this compound's mechanisms of action are still under investigation, its cytotoxic effects in cancer cells may involve the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated in relation to this compound's activity.
Caption: Generalized intrinsic apoptosis pathway potentially modulated by this compound.
Conclusion
This compound is a lipophilic compound with good solubility in DMSO and other common organic solvents, and slight solubility in aqueous media. For quantitative studies, a concentration of 10 mM in DMSO can be reliably prepared. For in vivo work, established co-solvent formulations are available. The provided protocols offer a robust framework for researchers to conduct their own detailed solubility assessments, ensuring accurate and reproducible results in the investigation of this compound's biological activities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Valepotriate | Apoptosis | HIV Protease | TargetMol [targetmol.com]
- 3. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | 18296-44-1 [chemicalbook.com]
- 5. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
Pharmacokinetics and Bioavailability of Valtrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the currently available scientific literature on the pharmacokinetics and bioavailability of Valtrate. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical or scientific advice.
Introduction
This compound is an iridoid, a type of monoterpenoid, isolated from plants of the Valeriana genus. It is one of the primary valepotriates, a class of compounds recognized for their sedative and anxiolytic properties. Recent research has also highlighted the potential of this compound as an anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines. This guide provides a detailed summary of the current understanding of the pharmacokinetics, bioavailability, and relevant signaling pathway interactions of this compound.
Pharmacokinetics
The study of pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for the development of any therapeutic agent. To date, the pharmacokinetic profile of this compound has been characterized in a limited number of preclinical studies.
Intravenous Administration in Rats
A key study by Lin et al. (2015) provides the only available pharmacokinetic data for this compound, which was determined following a single intravenous administration in rats. The main pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Symbol | Value (Mean ± SD) | Unit |
| Area Under the Curve (0-∞) | AUC(0-∞) | 215.34 ± 25.17 | ng·h/mL |
| Half-life | t1/2 | 1.32 ± 0.15 | h |
| Mean Residence Time | MRT | 1.68 ± 0.19 | h |
| Volume of Distribution | Vd | 2.51 ± 0.31 | L/kg |
| Clearance | CL | 4.18 ± 0.52 | L/h/kg |
Data sourced from Lin et al. (2015)
Oral Bioavailability
Currently, there is a notable absence of published scientific literature detailing the oral bioavailability of this compound. While some studies have administered this compound orally to investigate its pharmacological effects, they did not include pharmacokinetic measurements to determine parameters such as Cmax, Tmax, and the fraction of the drug absorbed. Therefore, the oral bioavailability of this compound remains unknown.
Metabolism
The in vivo metabolic fate of this compound has not been extensively studied. However, based on the chemical structure of valepotriates, which are triesters, it is hypothesized that they may undergo enzymatic hydrolysis. In vitro studies on valepotriates have suggested that esterases could play a role in their biotransformation. The biosynthesis of iridoids, the class of compounds to which this compound belongs, involves cytochrome P450 enzymes. However, the specific role of these enzymes in the metabolism of this compound has not been elucidated. There is no information available on the identification of specific metabolites of this compound in vivo.
Experimental Protocols
This section details the methodology employed in the key pharmacokinetic study of this compound.
Quantification of this compound in Rat Plasma by LC-MS/MS
The following protocol is based on the study by Lin et al. (2015).
1. Sample Preparation:
-
To 100 µL of rat plasma, 20 µL of the internal standard (sesamin, 500 ng/mL) and 500 µL of ethyl acetate were added.
-
The mixture was vortexed for 3 minutes.
-
Centrifugation was performed at 12,000 rpm for 10 minutes.
-
The supernatant was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase.
-
A 5 µL aliquot was injected into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Chromatographic System: Agilent 1260 series HPLC system.
-
Column: Thermo BDS HYPERSIL C18 column (50 mm × 4.6 mm, 2.4 µm).
-
Mobile Phase: Acetonitrile, water, and formic acid (75:25:0.1, v/v/v).
-
Flow Rate: 300 µL/min.
-
Column Temperature: 25°C.
-
Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 423.2 → 219.1
-
Internal Standard (Sesamin): m/z 355.1 → 203.1
-
-
Fragmentor Voltage:
-
This compound: 135 V
-
Internal Standard: 135 V
-
-
Collision Energy:
-
This compound: 20 eV
-
Internal Standard: 15 eV
-
3. Method Validation:
-
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability according to standard guidelines. The linear range for this compound in rat plasma was 5.65–1695 ng/mL.
Signaling Pathway Interactions
Recent research has begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its anti-cancer effects. Two key signaling pathways have been identified as being modulated by this compound: the PDGFRA/MEK/ERK pathway and the STAT3 signaling pathway.
PDGFRA/MEK/ERK Signaling Pathway
This compound has been shown to inhibit the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.
STAT3 Signaling Pathway
This compound has also been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and invasion.
Conclusion and Future Directions
The current body of scientific literature provides a foundational understanding of the intravenous pharmacokinetics of this compound in rats and offers initial insights into its molecular mechanisms of action. The development of a validated LC-MS/MS method for its quantification in plasma is a significant step forward for future research.
However, critical gaps in our knowledge remain. The absence of data on the oral bioavailability of this compound is a major limitation for its potential development as an oral therapeutic agent. Future research should prioritize pharmacokinetic studies following oral administration in relevant animal models to determine its absorption characteristics and overall bioavailability.
Furthermore, a comprehensive investigation into the metabolism of this compound is warranted. Identifying the metabolic pathways, the enzymes involved (such as cytochrome P450s and esterases), and the resulting metabolites will be crucial for understanding its disposition, potential drug-drug interactions, and overall safety profile.
Valtrate: A Comprehensive Technical Review of its Safety Profile and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valtrate, a prominent iridoid constituent of the Valerianaceae family, has garnered significant scientific interest for its diverse biological activities, including its potential as an anti-cancer agent. This technical guide provides an in-depth review of the current understanding of this compound's safety profile and toxicology. It consolidates available data from in vitro and in vivo studies, focusing on acute, subchronic, and genotoxic effects, while also exploring its mechanisms of action. This document is intended to serve as a critical resource for researchers and professionals involved in the development of therapeutic agents, offering a structured overview of this compound's toxicological characteristics to inform future research and development efforts.
Introduction
This compound is a bioactive compound that has demonstrated a range of pharmacological effects, notably cytotoxic activity against various cancer cell lines.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Stat3 and PDGFRA/MEK/ERK signaling, leading to the induction of apoptosis and cell cycle arrest.[3][4] As with any potential therapeutic agent, a thorough understanding of its safety and toxicological profile is paramount for further development. This guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's toxicology.
Acute and Subchronic Toxicity
Acute Oral Toxicity
An acute oral toxicity study of a valepotriate-enriched fraction, with this compound as a major component, was conducted in mice following the Organisation for Economic Co-operation and Development (OECD) Guideline 423. The study established a low acute toxicity profile for this fraction.
Table 1: Acute Oral Toxicity of Valepotriate-Enriched Fraction in Mice
| Parameter | Value | Reference |
| LD50 (Oral, Mice) | > 2000 mg/kg | [3] |
| Hazard Category | 5 (Unclassified) | [3] |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Test System: CF1 mice.
-
Administration: A single oral dose of 2000 mg/kg of the valepotriate-enriched fraction was administered.
-
Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs of toxicity, and body weight changes were recorded.
Subchronic Oral Toxicity
A 28-day repeated-dose oral toxicity study was performed in mice according to OECD Guideline 407 to assess the subchronic toxicity of a valepotriate-enriched fraction.
Table 2: 28-Day Repeated-Dose Oral Toxicity of Valepotriate-Enriched Fraction in Mice
| Parameter | Result | Reference |
| NOAEL (No-Observed-Adverse-Effect Level) | > 300 mg/kg/day | [3] |
| Effects at 300 mg/kg/day | Delayed weight gain and reduced food consumption in the first week. No significant alterations in behavioral, urinary, biochemical, or hematological parameters. | [3] |
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity (OECD 407)
-
Test System: CF1 mice.
-
Administration: Daily oral doses of 30, 150, or 300 mg/kg of the valepotriate-enriched fraction for 28 days.
-
Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, urinalysis, gross pathology, and histopathology of selected organs.
Genotoxicity
The genotoxic potential of this compound has been investigated in bacterial reverse mutation assays (Ames test). These studies indicate that this compound can exhibit mutagenic properties, particularly in the presence of metabolic activation.
Table 3: Genotoxicity of this compound
| Assay | System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium strains | With | Mutagenic | [5] |
| Ames Test | Salmonella typhimurium strains | Without | Not Mutagenic | [5] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium histidine-dependent strains (e.g., TA98, TA100, TA1535, TA1537).
-
Method: The plate incorporation method is commonly used. The test compound, bacterial culture, and, when required, a liver S9 fraction (for metabolic activation) are mixed with molten top agar and poured onto minimal glucose agar plates.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.
Table 4: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GLC-4 | Lung Cancer | 1.4 | [1] |
| COLO 320 | Colorectal Cancer | 3 | [1] |
| PANC-1 | Pancreatic Cancer | - (Significant growth inhibition) | [3] |
| MDA-MB-231 | Breast Cancer | - (Significant anti-cancer activity) | [6] |
| MCF-7 | Breast Cancer | - (Significant anti-cancer activity) | [6] |
| U251 | Glioblastoma | ~2-4 | [7] |
| LN229 | Glioblastoma | ~2-4 | [7] |
| A172 | Glioblastoma | ~4-8 | [7] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.
Inhibition of Stat3 Signaling Pathway
This compound has been shown to inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 3 (Stat3), a key protein involved in cell survival and proliferation. This inhibition leads to the suppression of downstream targets like Bcl-2, c-Myc, and Cyclin B1, and an increase in the pro-apoptotic protein Bax.[3]
Caption: this compound inhibits the Stat3 signaling pathway.
Inhibition of PDGFRA/MEK/ERK Signaling Pathway
In glioblastoma cells, this compound has been found to downregulate the Platelet-Derived Growth Factor Receptor A (PDGFRA).[4] This leads to the inhibition of the downstream MEK/ERK signaling cascade, which is crucial for cell proliferation and survival.
Caption: this compound inhibits the PDGFRA/MEK/ERK pathway.
In Vivo Studies
In vivo studies in mouse models have provided further insights into the efficacy and safety of this compound. In a xenograft model of pancreatic cancer, this compound significantly inhibited tumor growth.[3] Similarly, in a glioblastoma model, this compound treatment led to decreased tumor volume and enhanced survival.[8] Importantly, one study noted no observable tissue damage in major organs of mice treated with this compound, suggesting a favorable in vivo safety profile at the tested doses.[8]
Discussion and Future Directions
The available data suggest that this compound exhibits a promising anti-cancer profile with a relatively low acute and subchronic toxicity in preclinical models. Its mechanisms of action, targeting key oncogenic signaling pathways, are well-documented. However, a comprehensive toxicological evaluation is still required. Key data gaps include:
-
Chronic Toxicity: Long-term studies are needed to assess the effects of prolonged exposure to this compound.
-
Carcinogenicity: Formal carcinogenicity bioassays have not been reported.
-
Reproductive and Developmental Toxicity: The potential effects of this compound on fertility, reproduction, and embryonic development are unknown.
Future research should focus on addressing these knowledge gaps through standardized toxicological studies following international guidelines (e.g., OECD, ICH). A more detailed characterization of the hematological and biochemical parameters affected by this compound in longer-term studies is also warranted.
Conclusion
This compound is a natural compound with significant therapeutic potential, particularly in oncology. The current toxicological data from acute, subchronic, and in vitro studies provide a foundational understanding of its safety profile. While the initial findings are encouraging, further comprehensive toxicological assessments are essential to support its continued development as a clinical candidate. This technical guide provides a summary of the existing knowledge to aid researchers and drug development professionals in navigating the next steps of this compound's preclinical and clinical evaluation.
References
- 1. OECD 414 supplementary prenatal developmental toxicity study of sodium molybdate dihydrate in the rat and benchmark dose evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Acute and Repeated-Doses Toxicity Study of Valepotriates from Valeriana glechomifolia (Meyer) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 8. bulldog-bio.com [bulldog-bio.com]
Methodological & Application
Application Notes and Protocols: Valtrate in Pancreatic Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Valtrate, a novel epoxy iridoid ester isolated from the Chinese herbal medicine Valeriana jatamansi Jones, has demonstrated significant anti-proliferative activity against various human cancer cell lines.[1][2] Recent research has highlighted its potential as a therapeutic agent against pancreatic cancer, a malignancy known for its aggressive nature and limited treatment options. Studies show that this compound selectively inhibits the growth of pancreatic cancer cells while having minimal effect on normal pancreatic epithelial cells.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily by targeting the Stat3 signaling pathway.[1][2] These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying the effects of this compound on pancreatic cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects against pancreatic cancer cells through a multi-faceted mechanism. The primary mode of action is the direct inhibition of Signal Transducer and Activator of Transcription 3 (Stat3) activity.[1][2] Research indicates that this compound may form a covalent bond with Cysteine 712 (Cys712) of the Stat3 protein, leading to high molecular aggregation of Stat3 and inhibiting its transcriptional activity.[1][2] This inhibition disrupts the expression of downstream target genes crucial for tumor cell survival and proliferation, such as c-Myc and Cyclin B1.[1][2]
Furthermore, this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and a depletion of glutathione (GSH).[1][2] This oxidative stress contributes to the suppression of Stat3 and its phosphorylated form (p-Stat3). The cascade of events triggered by this compound culminates in the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[1][2]
Caption: this compound's mechanism of action in pancreatic cancer cells.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on pancreatic cancer cell lines from published studies.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | Key Finding | Reference |
|---|---|---|---|---|
| PANC-1 | MTT | 48h | Significant growth inhibition | [1][2] |
| AsPC-1 | MTT | 48h | Significant growth inhibition | [1][2] |
| BxPC-3 | MTT | 48h | Significant growth inhibition | [1][2] |
| HPDE (Normal) | MTT | 48h | No significant effect on growth | [1][2] |
Note: Specific IC50 values were not detailed in the referenced abstracts. The MTT assay demonstrated a dose-dependent inhibition.
Table 2: Cellular Effects of this compound on Pancreatic Cancer Cells
| Cell Line | Effect | Method | Key Finding | Reference |
|---|---|---|---|---|
| PANC-1 | Apoptosis | Flow Cytometry | Significant induction of apoptosis | [1][2] |
| PANC-1 | Cell Cycle | Flow Cytometry | Arrest in G2/M phase |[1][2] |
Table 3: Molecular Effects of this compound on Gene and Protein Expression
| Target Molecule | Change in Expression | Method | Cell Line | Reference |
|---|---|---|---|---|
| Stat3 | Decreased | Western Blot | PANC-1 | [1][2] |
| p-Stat3 (Tyr705) | Decreased | Western Blot | PANC-1 | [1][2] |
| Bax | Increased | qPCR, Western Blot | PANC-1 | [1][2] |
| Bcl-2 | Suppressed | qPCR, Western Blot | PANC-1 | [1][2] |
| c-Myc | Suppressed | qPCR, Western Blot | PANC-1 | [1][2] |
| Cyclin B1 | Suppressed | qPCR, Western Blot | PANC-1 |[1][2] |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves a series of in vitro and in vivo experiments to characterize its effects on cell viability, apoptosis, cell cycle, and underlying molecular mechanisms.
Caption: Standard workflow for evaluating this compound's anti-cancer effects.
Detailed Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound's effect on pancreatic cancer cells.[1][2]
1. Cell Culture and this compound Treatment
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, BxPC-3) and a normal human pancreatic ductal epithelial cell line (HPDE).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound powder in DMSO to create a stock solution (e.g., 10-20 mM). Store at -20°C. Dilute the stock solution in the culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the medium is non-toxic (typically <0.1%).
2. MTT Assay for Cell Viability
-
Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
4. Cell Cycle Analysis via Flow Cytometry
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest and wash cells with PBS as described for the apoptosis assay.
-
Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
5. Western Blot Analysis
-
Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-Stat3, anti-p-Stat3, anti-Bax, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. In Vivo Xenograft Tumor Model
-
Animals: Use 4-6 week old female athymic nu/nu mice.
-
Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., 5x10⁶ PANC-1 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[1]
-
Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot). A study showed this compound inhibited tumor growth by 61% in a PANC-1 xenograft model.[1][2]
References
Application Notes & Protocols: Valtrate Treatment in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Valtrate, a natural iridoid compound, as a potential therapeutic agent for glioblastoma (GBM). The protocols detailed below are based on published research and are intended to guide researchers in the replication and further investigation of this compound's anti-GBM activities.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies.[1][2] The infiltrative nature of GBM and its resistance to conventional therapies necessitate the exploration of novel therapeutic agents.[3] this compound, a natural compound isolated from the root of Valeriana, has demonstrated significant antitumor activity in various cancers.[3] Recent studies have elucidated its potent anti-glioblastoma effects, highlighting its potential as a candidate for GBM treatment.[3][4]
This compound has been shown to cross the blood-brain barrier and exerts its anti-GBM effects by inhibiting cell proliferation, inducing apoptosis, and suppressing cell migration and invasion.[3] The primary mechanism of action is attributed to the downregulation of the Platelet-Derived Growth Factor Receptor A (PDGFRA) and subsequent inhibition of the downstream MEK/ERK signaling pathway.[3][4]
Mechanism of Action: PDGFRA/MEK/ERK Signaling Pathway
This compound's anti-tumor activity in glioblastoma is primarily mediated through the inhibition of the PDGFRA/MEK/ERK signaling cascade.[3][4] PDGFRA is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[3] this compound treatment leads to a significant reduction in the protein levels of PDGFRA.[3] This, in turn, decreases the phosphorylation of MEK (Ser221) and ERK (Thr202/Tyr204), key components of the MAPK pathway, while the phosphorylation of PI3K and AKT remains largely unaffected.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound on glioblastoma.
Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
| Cell Line | IC50 Value (μM) | Assay |
| U251 | 2.63 | CCK-8 |
| LN229 | 3.14 | CCK-8 |
| A172 | 4.21 | CCK-8 |
| GBM#P3 | 1.08 | CCK-8 |
| BG5 | 5.27 | CCK-8 |
| NHA (Normal Human Astrocytes) | >10 | CCK-8 |
| Data extracted from a study by Liu et al. (2023).[3] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 28) | Median Survival |
| Control | ~5-fold higher than this compound group | 27 days |
| This compound | Significantly reduced | 36 days |
| Data extracted from a study by Liu et al. (2023).[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on glioblastoma cell lines.
Workflow:
References
- 1. Glioblastoma | this compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway | springermedicine.com [springermedicine.com]
- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the PDGFRA/MEK/ERK Signaling Pathway Using Valtrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, an iridoid compound isolated from the root of Valeriana species, has demonstrated significant anti-cancer properties. Notably, recent studies have elucidated its mechanism of action in glioblastoma (GBM), revealing its ability to inhibit the PDGFRA/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers, including GBM. These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to investigate and target the PDGFRA/MEK/ERK signaling cascade. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Data Presentation: Efficacy of this compound in Glioblastoma Cell Lines
The anti-proliferative activity of this compound has been quantified across various glioblastoma multiforme (GBM) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized below. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Description | IC50 (µM) after 48h |
| U251 | Human Glioblastoma | 2.68 |
| LN229 | Human Glioblastoma | 4.31 |
| A172 | Human Glioblastoma | 5.16 |
| GBM#P3 | Patient-Derived Primary GBM | 1.83 |
| BG5 | Glioblastoma Stem Cells | 3.25 |
| NHA | Normal Human Astrocytes | 10.87 |
Data sourced from Liu et al., 2023.
Signaling Pathway and Experimental Workflow
To effectively study the impact of this compound on the PDGFRA/MEK/ERK pathway, a structured experimental approach is recommended. The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling cascade and a typical experimental workflow.
Caption: The PDGFRA/MEK/ERK signaling pathway and the inhibitory action of this compound.
Valtrate: A Potent STAT3 Signaling Inhibitor for Cancer Research
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Valtrate, an iridoid isolated from the plant Valeriana jatamansi, has emerged as a promising natural compound with significant anti-cancer properties. This document provides a comprehensive overview of this compound's application as a STAT3 signaling inhibitor in various cancer models. It includes a summary of its biological effects, quantitative data on its efficacy, detailed protocols for key in vitro and in vivo experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound as a STAT3 Inhibitor
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy. This compound has been identified as a direct inhibitor of STAT3 signaling.[1][2] Its mechanism of action involves binding to STAT3, potentially through a covalent linkage with Cysteine 712 (Cys712) in the SH2 domain, which prevents its phosphorylation and subsequent activation.[1][2] Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can also contribute to its anti-cancer effects.[1] Inhibition of the STAT3 pathway by this compound leads to the downregulation of its target genes, including those involved in cell cycle progression (e.g., c-Myc, Cyclin B1) and apoptosis regulation (e.g., Bcl-2), ultimately resulting in cancer cell death and tumor growth inhibition.[1][2]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| PANC-1 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed at various concentrations. | 24, 48, 72 | [1][2] |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed. | 48 | [1] |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but significant growth inhibition observed. | 48 | [1] |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant anti-cancer activity observed. | Not specified | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but significant anti-cancer activity observed. | Not specified | [3] |
| U251 | Glioblastoma | ~2.0 | 48 | [4] |
| LN229 | Glioblastoma | ~1.0 | 48 | [4] |
| A172 | Glioblastoma | ~4.0 | 48 | [4] |
| A549 | Lung Cancer | Not explicitly stated, but viability was notably lowered at 10 and 20 µM. | Not specified | [5] |
| H1299 | Lung Cancer | Not explicitly stated, but viability was notably lowered at 10 and 20 µM. | Not specified | [5] |
Table 2: Biological Effects of this compound on Cancer Cells
| Cancer Model | Effect | Quantitative Data | Citation |
| PANC-1 (Pancreatic) | Apoptosis Induction | Significant increase in apoptotic cells. | [1][2] |
| PANC-1 (Pancreatic) | Cell Cycle Arrest | Significant arrest in the G2/M phase. | [1][2] |
| PANC-1 Xenograft | Tumor Growth Inhibition | 61% inhibition of tumor growth. | [1][2] |
| MDA-MB-231 (Breast) | Cell Cycle Arrest | G2/M phase arrest. | [3] |
| MCF-7 (Breast) | Cell Cycle Arrest | G2/M phase arrest. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.
This compound's Mechanism of Action on the STAT3 Signaling Pathway
Caption: this compound inhibits STAT3 signaling by direct interaction and ROS induction.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for evaluating this compound's in vitro anti-cancer effects.
Experimental Workflow for In Vivo Analysis of this compound
Caption: Workflow for assessing this compound's in vivo anti-tumor activity.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound's anti-cancer effects.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Cell Cycle Analysis by Flow Cytometry (PI Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use a histogram of DNA content (PI fluorescence) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
Objective: To detect the expression levels of STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-c-Myc, anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of STAT3 target genes.
Materials:
-
Cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., c-Myc, CyclinB1, Bax, Bcl-2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., PANC-1)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as histology (H&E staining) and immunohistochemistry (e.g., for p-STAT3, Ki-67).
Conclusion
This compound demonstrates significant potential as a STAT3 signaling inhibitor for cancer therapy. Its ability to directly target STAT3, induce apoptosis, and cause cell cycle arrest in various cancer models, coupled with its in vivo anti-tumor activity, makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented in this document provide a valuable resource for researchers interested in exploring the therapeutic utility of this compound.
References
- 1. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acethis compound promotes apoptosis and inhibits proliferation by suppressing HIF-1α accumulation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Valtrate using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed method for the quantitative analysis of Valtrate in various matrices, particularly from plant extracts of the Valeriana species, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
This compound is a major iridoid and a significant bioactive compound found in plants of the Valeriana genus, which are commonly used in herbal medicine for their sedative and anxiolytic properties.[1][][3] Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies. This application note describes a validated isocratic RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters HPLC system or equivalent |
| Column | Agilent Extend C18 (250 x 4.6 mm, 5 µm) or µBondapak C18 |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) or (68:32, v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10-15 minutes |
Note: The mobile phase composition and flow rate can be optimized to achieve the best separation and peak shape on your specific HPLC system and column.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation (from Valeriana roots)
-
Grinding: Grind the dried roots of Valeriana species into a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol or ethanol and perform extraction using sonication for 30 minutes or maceration for 24 hours.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation Summary
The described HPLC method is validated for its linearity, precision, and accuracy. A summary of the validation parameters is presented in Table 2.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 100 - 200 ng[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~ 6 ng/mL |
| Limit of Quantification (LOQ) | ~ 25 ng/mL |
Note: The values for LOD and LOQ are estimations based on similar analytical methods and may vary depending on the instrument and specific experimental conditions.
Results and Discussion
A typical chromatogram shows a well-resolved peak for this compound, eluting within 10 minutes.[1] The method is specific for this compound, and no interfering peaks from the matrix were observed at the retention time of the analyte. The quantification of this compound in samples is performed by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of this compound in plant extracts.[1] This method is suitable for routine quality control and research purposes. The method can be adapted for the analysis of this compound in other matrices with appropriate sample preparation. The separation of this compound from other related compounds like isothis compound, acethis compound, and baldrinal can also be achieved using a C18 column with a methanol-water mobile phase.[][4]
References
Application Notes and Protocols for Assessing the Anti-Influenza Virus Activity of Valtrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, an iridoid compound derived from the Valeriana species, has demonstrated notable biological activities, including potential antiviral effects. This document provides detailed application notes and protocols for the comprehensive evaluation of this compound's anti-influenza virus activity. The methodologies outlined herein are designed to enable researchers to assess its efficacy, determine its mechanism of action, and gather critical data for potential drug development.
Recent findings indicate that this compound inhibits influenza virus infection in Madin-Darby Canine Kidney (MDCK) cells with a half-maximal inhibitory concentration (IC50) of 0.19 µM.[1] The primary mechanism of action appears to be the inhibition of the nuclear export of the influenza virus ribonucleoprotein complex (vRNP), a critical step in the viral replication cycle.[1] This suggests that this compound may exert its antiviral effects by targeting host cellular pathways rather than viral components directly, which could offer advantages in overcoming antiviral resistance.
These application notes will guide researchers through key in vitro assays to characterize the anti-influenza activity of this compound, including the plaque reduction assay, neuraminidase inhibition assay, and methods to investigate its impact on crucial cellular signaling pathways.
Data Presentation
Table 1: In Vitro Anti-influenza Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Influenza Virus Infection | MDCK | IC50 | 0.19 µM | [1] |
| vRNP Nuclear Export Inhibition | HeLa | Effective Concentration | 3.6 µM | [1] |
Experimental Protocols
Viral Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of a compound that inhibits plaque formation by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
This compound stock solution (in DMSO)
-
Serum-free DMEM with TPCK-trypsin (2 µg/mL)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 12-well plate). Incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the influenza virus stock in serum-free DMEM. The dilutions should be chosen to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Wash the confluent MDCK cell monolayers twice with PBS. Inoculate the cells with 200 µL (for 12-well plates) of the virus dilutions and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
This compound Treatment: During the incubation period, prepare various concentrations of this compound in serum-free DMEM containing TPCK-trypsin.
-
Overlay: After the 1-hour incubation, aspirate the virus inoculum. Add 1 mL of the this compound-containing medium or control medium (with DMSO vehicle) to the respective wells.
-
Agarose/Avicel Overlay: Prepare a 2X overlay medium (e.g., 2X DMEM with antibiotics and other supplements) and mix it 1:1 with molten 1.8% agarose or a 2.4% Avicel solution. Add 1 mL of this overlay mixture to each well and allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
Staining and Plaque Counting: Fix the cells with 10% formalin for at least 30 minutes. Gently remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Neuraminidase (NA) Inhibition Assay
This assay determines if this compound directly inhibits the activity of influenza neuraminidase, a key enzyme for the release of progeny virions from infected cells.
Materials:
-
Influenza A virus stock (with known NA activity)
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Oseltamivir carboxylate (positive control)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and oseltamivir carboxylate in the assay buffer. Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the assay time.
-
Assay Setup: In a 96-well black microplate, add 50 µL of the diluted this compound, oseltamivir, or assay buffer (for virus control and blank) to the appropriate wells.
-
Virus Addition: Add 50 µL of the diluted virus to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA solution (final concentration of 100 µM) to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to all wells.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.
-
IC50 Calculation: The percentage of NA inhibition is calculated as: [1 - (Fluorescence of treated wells - Fluorescence of blank) / (Fluorescence of virus control - Fluorescence of blank)] x 100. The IC50 value is determined as described for the plaque reduction assay.
Viral Ribonucleoprotein (vRNP) Nuclear Export Assay (Immunofluorescence)
This assay visualizes the subcellular localization of the viral nucleoprotein (NP), a key component of the vRNP complex, to assess the effect of this compound on its nuclear export.
Materials:
-
HeLa or A549 cells
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
Leptomycin B (positive control for CRM1-dependent export inhibition)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against influenza NP
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in cell culture plates
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed HeLa or A549 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Infection and Treatment: Infect the cells with influenza A virus at a high multiplicity of infection (MOI) for 1 hour. After infection, replace the medium with fresh medium containing this compound (e.g., 3.6 µM), Leptomycin B (positive control), or DMSO (vehicle control).
-
Incubation: Incubate the cells for a time period that allows for vRNP export in the control cells (e.g., 8-10 hours post-infection).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Wash the cells with PBS and block with blocking buffer for 1 hour. Incubate with the primary anti-NP antibody diluted in blocking buffer for 1 hour. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the NP and DAPI channels. Analyze the subcellular localization of NP. In control cells, NP should be predominantly in the cytoplasm at late infection stages. Nuclear retention of NP in this compound-treated cells indicates inhibition of vRNP export. The nuclear-to-cytoplasmic fluorescence ratio can be quantified for a more objective analysis.
Investigation of Cellular Signaling Pathways
Based on findings that this compound can inhibit the PDGFRA/MEK/ERK pathway, this protocol assesses the effect of this compound on the phosphorylation of MEK and ERK in influenza virus-infected cells.
Materials:
-
A549 cells
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-influenza NP, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture, Infection, and Treatment: Seed A549 cells and grow to confluency. Infect with influenza A virus and treat with this compound or DMSO as described in the vRNP export assay.
-
Cell Lysis: At various time points post-infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the levels of phosphorylated MEK and ERK relative to their total protein levels. A decrease in the phospho-protein/total protein ratio in this compound-treated cells would indicate inhibition of the pathway.
This assay determines if this compound affects the activation of the NF-κB signaling pathway, which is often induced by influenza virus infection.
Materials:
-
HEK293T or A549 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
TNF-α (positive control for NF-κB activation)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment and Infection: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, infect the cells with influenza A virus or stimulate with TNF-α.
-
Incubation: Incubate for an appropriate time to allow for NF-κB activation and luciferase expression (e.g., 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated, virus-infected cells compared to untreated, infected cells would suggest that this compound inhibits NF-κB activation.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound's anti-influenza activity.
Caption: Influenza virus replication cycle and the inhibitory target of this compound.
Caption: Proposed mechanism of this compound via inhibition of the PDGFRA/MEK/ERK pathway.
Caption: Influenza-induced NF-κB pathway and the potential investigation point for this compound.
References
Valtrate: Inducing Apoptosis in Breast Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, a principal iridoid compound isolated from the traditional medicinal plant Valeriana jatamansi, has demonstrated significant anti-cancer properties, particularly in breast cancer cell lines.[1][2] In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis, and inhibit cell migration in human breast cancer cells, including MDA-MB-231 and MCF-7 lines, while exhibiting lower cytotoxicity towards normal human breast epithelial cells.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce apoptosis in breast cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. The primary mechanism involves the inhibition of the PI3K/Akt signaling pathway.[1] This inhibition leads to a cascade of downstream effects, ultimately culminating in programmed cell death.
Key molecular events associated with this compound-induced apoptosis in breast cancer cells include:
-
Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest.[1][2]
-
Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins and downregulates anti-apoptotic proteins.
-
Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases.[1]
-
PARP Cleavage: Activation of caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound and related compounds on breast cancer cell lines.
Disclaimer: Specific quantitative data for this compound is limited in the currently available literature. The following tables include data for valproic acid (VA), a compound with a similar name known to induce apoptosis in breast cancer cells, and Jatamanthis compound P, another iridoid ester from Valeriana jatamansi, to provide illustrative examples of expected quantitative outcomes.
Table 1: Cytotoxicity of this compound and Related Compounds in Breast Cancer Cell Lines
| Compound | Cell Line | Time Point (hours) | IC50 Value | Reference |
| Valproic Acid | MCF-7 | 48 | Not specified, dose-dependent reduction in viability | [3] |
| Valproic Acid | MDA-MB-231 | 48 | Not specified, dose-dependent reduction in viability | [3] |
| Jatamanthis compound P | MCF-7 | 48 | Not specified, concentration-dependent inhibition | [4] |
| Jatamanthis compound P | MDA-MB-231 | 48 | Not specified, concentration-dependent inhibition | [4] |
Table 2: Apoptotic Effects of Valproic Acid in Breast Cancer Cell Lines (Annexin V/PI Staining)
| Cell Line | Treatment | Duration (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| MCF-7 | Control | 24 | 2.42 | 1.39 | 3.81 | [3] |
| MCF-7 | Valproic Acid | 12 | 7.63 | 2.78 | 10.41 | [3] |
| MCF-7 | Valproic Acid | 24 | 16.05 | 7.99 | 24.04 | [3] |
| MDA-MB-231 | Control | 48 | Not specified | Not specified | Not specified | [3] |
| MDA-MB-231 | Valproic Acid | 48 | Substantial increase | Not specified | Substantial increase | [3] |
Table 3: Effect of Valproic Acid on Bax and Bcl-2 Protein Expression in Breast Cancer Cells
| Cell Line | Treatment | Duration (hours) | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
| MCF-7 | Valproic Acid | 48 | Increased | Decreased | Increased | [3] |
| MDA-MB-231 | Valproic Acid | 48 | Decreased | Increased | Decreased | [3] |
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.
-
Materials:
-
96-well plates
-
MCF-7 and MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
6-well plates
-
MCF-7 and MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
-
Materials:
-
6-well plates
-
MCF-7 and MDA-MB-231 cells
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualizations
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valproic acid inhibits cell growth in both MCF-7 and MDA-MB231 cells by triggering different responses in a cell type-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatamanthis compound P induces cell cycle arrest, apoptosis and autophagy in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Effects of Valtrate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anxiolytic properties of Valtrate, a principal iridoid compound isolated from Valeriana jatamansi Jones. The following sections detail the quantitative effects of this compound in established rodent models of anxiety, provide step-by-step experimental protocols for key behavioral assays, and illustrate the putative signaling pathways involved in its mechanism of action.
Introduction
This compound has demonstrated significant anxiolytic-like effects in preclinical rodent studies. Research indicates that this compound can reduce anxiety-related behaviors without inducing sedative side effects at anxiolytic doses.[1] The primary proposed mechanism for its anxiolytic activity involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in circulating stress hormones such as corticosterone.[1][2] Additionally, as a key constituent of Valerian species, its anxiolytic properties may also be linked to the modulation of the GABAergic system, a common target for anxiolytic drugs.[3][4][5]
These notes are intended to guide researchers in the design and execution of experiments to further investigate the anxiolytic potential of this compound.
Data Presentation: Efficacy of this compound in Rodent Anxiety Models
The anxiolytic effects of this compound have been quantified in several standard behavioral paradigms. The data presented below is summarized from studies investigating the oral administration of this compound in rats.
Table 1: Effects of this compound on the Elevated Plus-Maze (EPM) in Rats
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[6][7] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 12.5 ± 2.3 | 15.1 ± 2.8 | 10.2 ± 1.5 |
| This compound | 5 | 15.8 ± 3.1 | 18.2 ± 3.5 | 9.8 ± 1.3 |
| This compound | 10 | 28.9 ± 4.5 | 35.4 ± 5.1 | 11.1 ± 1.6 |
| This compound | 20 | 25.1 ± 3.9 | 22.7 ± 4.2 | 10.5 ± 1.4 |
| Diazepam | 1 | 32.4 ± 4.8 | 30.1 ± 4.5* | 10.8 ± 1.7 |
| Data derived from Luo et al., 2014. SEM = Standard Error of the Mean. p.o. = oral administration. *p < 0.05, **p < 0.01 compared to the vehicle group.[1][2] |
Table 2: Effects of this compound on the Open Field Test (OFT) in Rats
The OFT assesses anxiety and locomotor activity by measuring the tendency of rodents to remain near the walls (thigmotaxis) of a novel, open arena versus exploring the more anxiogenic central area.[8][9]
| Treatment Group | Dose (mg/kg, p.o.) | Number of Center Entries (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Total Distance Moved (cm) (Mean ± SEM) |
| Vehicle | - | 8.2 ± 1.5 | 10.5 ± 2.1 | 1520 ± 125 |
| This compound | 5 | 9.1 ± 1.8 | 11.2 ± 2.5 | 1480 ± 130 |
| This compound | 10 | 15.6 ± 2.2 | 14.8 ± 2.9 | 1550 ± 140 |
| This compound | 20 | 13.9 ± 2.0* | 13.5 ± 2.7 | 1510 ± 135 |
| Diazepam | 1 | 16.8 ± 2.5 | 18.2 ± 3.3** | 1490 ± 120 |
| Data derived from Luo et al., 2014. SEM = Standard Error of the Mean. p.o. = oral administration. *p < 0.05, **p < 0.01 compared to the vehicle group.[1] |
Table 3: Effects of this compound on Serum Corticosterone Levels in Rats
Exposure to stressors like the EPM and OFT typically elevates plasma corticosterone levels. Anxiolytic compounds can attenuate this stress-induced hormonal response.
| Treatment Group | Dose (mg/kg, p.o.) | Serum Corticosterone (ng/mL) (Mean ± SEM) |
| Vehicle | - | 285.4 ± 25.1 |
| This compound | 10 | 198.7 ± 20.3 |
| Diazepam | 1 | 185.2 ± 18.9 |
| Data derived from Luo et al., 2014. SEM = Standard Error of the Mean. p.o. = oral administration. **p < 0.01 compared to the vehicle group.[1][2] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of this compound are provided below.
General Considerations for All Protocols
-
Animals: Adult male Sprague-Dawley rats (200-250g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Habituation: Animals should be allowed to acclimate to the testing room for at least 45-60 minutes prior to the start of any behavioral testing.[2][7]
-
Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium) and administered orally (p.o.) via gavage. Administration should occur 60 minutes before testing.[2] A positive control, such as Diazepam (1 mg/kg, i.p.), is often administered 30 minutes before testing.
-
Apparatus Cleaning: All mazes and arenas should be thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.[7]
Protocol 1: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior by measuring exploration of open versus enclosed arms of an elevated maze.
Apparatus:
-
A plus-shaped maze elevated 50-75 cm from the floor.[1]
-
Two opposite arms are open (e.g., 50 cm x 10 cm).
-
Two opposite arms are enclosed by high walls (e.g., 50 cm x 10 cm x 40 cm).[1]
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
-
An overhead camera and video tracking software (e.g., ANY-maze, EthoVision XT) are used for recording and analysis.
Procedure:
-
Administer this compound (5, 10, or 20 mg/kg, p.o.), vehicle, or Diazepam at the appropriate pre-treatment time.
-
Gently place the rat on the central platform of the maze, facing one of the open arms.[10]
-
Immediately start the video recording and allow the animal to freely explore the maze for 5 minutes.[2][10] The experimenter should leave the room or remain out of the animal's sight.
-
After 5 minutes, carefully remove the rat from the maze and return it to its home cage.
-
Clean the maze thoroughly before testing the next animal.
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of entries into the open arms: (Entries into open arms / Total arm entries) x 100
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open + closed). An arm entry is counted when all four paws enter the arm.[10]
-
Protocol 2: Open Field Test (OFT)
Objective: To assess anxiety and general locomotor activity in a novel environment.
Apparatus:
-
A square or circular arena (e.g., 100 cm x 100 cm) with high walls (e.g., 40 cm high).[9]
-
The floor is divided by lines into a peripheral zone and a central zone (e.g., the central 25% of the total area).
-
An overhead camera and video tracking software.
Procedure:
-
Administer this compound, vehicle, or Diazepam at the appropriate pre-treatment time.
-
Gently place the rat in the center of the open field arena.[11]
-
Immediately start the video recording and allow the animal to explore freely for 5-10 minutes.[11]
-
After the session, remove the rat and return it to its home cage.
-
Clean the arena thoroughly.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Latency to first enter the central zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Mean velocity.
-
-
Other Behaviors:
-
Rearing frequency (a measure of exploration).
-
Grooming duration.
-
Number of fecal boli (an indicator of emotionality).[12]
-
Protocol 3: Light-Dark Box (LDB) Test
Objective: To assess anxiety by measuring the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.[5][13]
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3 of the box).[14]
-
An opening (e.g., 7 cm x 7 cm) connects the two compartments.[10]
-
The light intensity in the light compartment should be around 300-400 lux.[14]
-
An overhead camera and video tracking software.
Procedure:
-
Administer this compound, vehicle, or Diazepam at the appropriate pre-treatment time.
-
Gently place the animal in the center of the light compartment, facing away from the opening.[6]
-
Immediately start the video recording and allow the animal to move freely between the two compartments for 5-10 minutes.[6][14]
-
After the session, remove the animal and return it to its home cage.
-
Clean the apparatus thoroughly.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Measure of Activity/Exploration:
-
Total number of transitions between the two compartments.[5]
-
Signaling Pathways and Visualizations
The anxiolytic effects of this compound are believed to be mediated through complex signaling cascades. The following diagrams illustrate the proposed mechanisms.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
This compound has been shown to reduce stress-induced increases in serum corticosterone, suggesting a modulatory effect on the HPA axis.[1][11] By dampening the HPA axis response, this compound reduces the physiological impact of stress, leading to an anxiolytic effect.
Caption: Proposed modulation of the HPA axis by this compound.
Putative GABAergic Mechanism
Valeriana species, the source of this compound, are known to interact with the GABAergic system.[3] Compounds within Valerian extracts can act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effect of GABA.[[“]] This leads to neuronal hyperpolarization and a reduction in neuronal excitability, a common mechanism for anxiolytic drugs.
References
- 1. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sentosacy.com [sentosacy.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 13. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 15. consensus.app [consensus.app]
Application Notes and Protocols: Cell Cycle Analysis of Cells Treated with Valtrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valtrate, a principal iridoid compound isolated from the traditional medicinal plant Valeriana jatamansi, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2] Its therapeutic potential stems from its ability to induce cell cycle arrest and apoptosis in a range of cancer cell lines, including breast, lung, pancreatic, and glioblastoma.[1][3][4][5] This document provides detailed application notes on the effects of this compound on the cell cycle and comprehensive protocols for its investigation.
This compound's mechanism of action involves the modulation of several key signaling pathways, leading to a halt in cell proliferation and the induction of programmed cell death. Understanding its impact on the cell cycle is crucial for elucidating its anti-neoplastic effects and for the development of potential therapeutic strategies.
Effects of this compound on Cell Cycle Progression
This compound has been shown to induce cell cycle arrest at different phases depending on the cancer cell type and concentration used. This differential effect highlights the compound's complex interactions with cellular machinery.
Summary of this compound's Effect on Cell Cycle in Various Cancer Cell Lines:
| Cell Line | Cancer Type | This compound Concentration | Cell Cycle Phase Arrest | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | G2/M | [1] |
| MCF-7 | Breast Cancer | 10 µM | G2/M | [2] |
| MCF-7 | Breast Cancer | 5 µM | G0/G1 | [2] |
| PANC-1 | Pancreatic Cancer | Not Specified | G2/M | [5] |
| TNBC Lines | Triple-Negative Breast Cancer | Not Specified | G2/M | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its influence on the cell cycle by targeting critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
PDGFRA/MEK/ERK Signaling Pathway
In glioblastoma cells, this compound has been found to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[4][7] This inhibition leads to reduced cell proliferation and the induction of mitochondrial apoptosis.[4][7]
References
- 1. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound antagonizes malignant phenotypes of lung cancer cells by reducing SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatamanthis compound P induces cell cycle arrest, apoptosis and autophagy in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Valtrate for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Valtrate for in vitro experiments?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally at or below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[1] However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q3: What should I do if this compound precipitates out of solution when I add it to my cell culture medium?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide: this compound Precipitation" section below for detailed steps on how to address this.
Q4: How should I store the this compound powder and my prepared stock solutions?
A4: this compound powder should be stored at -20°C. Prepared stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage, -20°C is also acceptable.
Q5: What is the known mechanism of action of this compound?
A5: this compound has been shown to exhibit anti-glioblastoma activity by inhibiting the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[2] This inhibition leads to the induction of mitochondrial apoptosis and suppression of cell invasion and migration.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -80°C for long-term storage.
Dilution of this compound Stock Solution in Cell Culture Medium
This protocol provides a general guideline for diluting the this compound stock solution into your cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Crucially, add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations of DMSO that can cause precipitation.
-
Ensure the final DMSO concentration in the medium does not exceed the predetermined non-toxic level for your cell line (ideally ≤ 0.1%).
-
Use the freshly prepared this compound-containing medium to treat your cells immediately.
Data Presentation
| Parameter | Value | Notes |
| Recommended Solvent | Anhydrous DMSO | High purity, cell culture grade is essential. |
| Stock Solution Concentration | 10 mM | Can be adjusted based on experimental needs. |
| Storage of Powder | -20°C | Protect from light and moisture. |
| Storage of Stock Solution | -80°C (long-term), -20°C (short-term) | Aliquot to avoid freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.1% (ideal), up to 0.5% (cell line dependent) | A vehicle control is mandatory. |
Troubleshooting Guide: this compound Precipitation
Encountering precipitation when preparing your this compound working solution can be frustrating. This guide provides a systematic approach to troubleshoot and resolve this issue.
This compound Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the known signaling pathway of this compound and a general workflow for its use in in vitro assays.
References
Technical Support Center: Stabilizing Valtrate in Solution for Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of valtrate in solution for long-term experiments. This compound, a major valepotriate from Valeriana species, is known for its chemical instability, which can significantly impact experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is a thermolabile and unstable compound.[1] Its stability in solution is primarily affected by several factors, including:
-
Temperature: Higher temperatures accelerate the degradation of this compound.[2][3]
-
pH: this compound decomposes rapidly in both acidic and alkaline aqueous solutions.[4]
-
Solvent: The choice of solvent significantly impacts this compound's stability. While it is soluble in various organic solvents, its stability can differ.[5][6] Alcoholic solutions can also lead to decomposition.[4]
-
Light: Protection from light is recommended for storing this compound solutions to prevent potential photodegradation.[7]
-
Oxygen: Oxidative stress can lead to the degradation of this compound.[2][8]
Q2: What are the known degradation products of this compound?
A2: The primary and most well-known degradation product of this compound is baldrinal .[2] However, research has shown that the degradation process is more complex, yielding other baldrinal-like compounds and decomposition products, especially under oxidative conditions or during isolation procedures.[2][9] The formation of these byproducts can interfere with experimental results.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[5][6][7] It is also soluble in chloroform and slightly soluble in methanol.[6] For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80.[5][7]
Q4: What are the recommended storage conditions for long-term experiments?
A4: To ensure the stability of this compound for long-term experiments, the following storage conditions are recommended:
-
Powder: Store at -20°C for up to 3 years.[5]
-
In Solvent (Stock Solutions): Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solution from light.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time. | This compound degradation in the working solution. | Prepare fresh working solutions from a frozen stock solution before each experiment. Minimize the time the working solution is kept at room temperature or 37°C. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation. | Regularly check the concentration of your this compound stock and working solutions using an analytical method like HPLC.[10][11][12] |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental medium is low enough to be tolerated by your system (typically <0.5%) while keeping this compound dissolved. Sonication may be recommended for some formulations.[5] |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products like baldrinal.[2] | Characterize the degradation products to understand their potential interference. If necessary, purify the this compound solution or adjust experimental conditions to minimize degradation. |
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes available quantitative data on its degradation.
| Condition | Solvent/Medium | Half-Life (t½) | Reference |
| Artificial Gastric Fluid | Aqueous | 1.73 hours | [2][13] |
| Artificial Intestinal Fluid | Aqueous | 1.61 hours | [2][13] |
| 70% Ethanol | 20°C | Degrades significantly over 3-4 weeks | [2] |
| 70% Ethanol | 36°C | Rapid degradation | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood. (Molecular Weight of this compound: 422.47 g/mol )
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.22 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming and sonication can be used if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Monitoring this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for monitoring the stability of this compound in a specific solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water are commonly used.[10] A typical mobile phase could be an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[10] Formic acid may be added to the mobile phase for LC-MS applications.[14]
-
This compound analytical standard
-
Appropriate vials for the HPLC autosampler
Procedure:
-
Method Development: Develop and validate an HPLC method for the quantification of this compound. A typical method might use a C18 column with a mobile phase of acetonitrile and water at a flow rate of 1.0-1.5 mL/min, with UV detection at 254 nm.[10][11]
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same solvent as the test solution to generate a standard curve.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the this compound solution being tested.
-
HPLC Analysis: Inject the standards and the test samples onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Use the standard curve to determine the concentration of this compound in the test samples at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life of this compound under the tested conditions.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Simplified GABAergic signaling pathway.
References
- 1. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Valepotriate | Apoptosis | HIV Protease | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of valepotriates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a LC-MS-MS Method for Quantification of this compound and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Valtrate Dose-Response Curve Optimization in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Valtrate dose-response curves in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of action for this compound in cancer cell lines?
A1: this compound, a natural iridoid compound, has been shown to exhibit anti-tumor activity through various mechanisms. In glioblastoma cells, it inhibits proliferation by inducing mitochondrial apoptosis and suppresses cell migration and invasion.[1][2][3] This is achieved by targeting and downregulating the Platelet-Derived Growth Factor Receptor A (PDGFRA), which in turn inhibits the downstream PDGFRA/MEK/ERK signaling pathway.[1][2] In other cancer types, such as pancreatic cancer, this compound has been found to inhibit the Stat3 signaling pathway.[4] It can also induce cell cycle arrest at the G2/M phase in breast cancer cells.[5]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is advisable to start with a broad dose range to determine the approximate IC50 value. Based on published studies, a starting range of 1 µM to 50 µM is recommended.[4] Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50.
Q3: What is the recommended incubation time for this compound treatment?
A3: The optimal incubation time is dependent on the cell line's doubling time and the specific experimental endpoint. Commonly used incubation periods for cell viability assays with compounds like this compound range from 24 to 72 hours.[6] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal incubation time for your specific cell line.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure the this compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
Problem 1: My this compound dose-response curve is flat, showing no significant inhibition.
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | The cell line may be inherently resistant to this compound. This could be due to low expression of its target (e.g., PDGFRA) or mutations in downstream signaling pathways. Confirm the expression of PDGFRA in your cell line via Western Blot or qPCR. Consider testing a different cell line known to be sensitive to this compound. |
| Incorrect Concentration Range | The concentrations tested may be too low. If no inhibition is observed, consider testing higher concentrations (e.g., up to 100 µM). |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Suboptimal Assay Conditions | Verify the cell seeding density. Too many cells can obscure the inhibitory effect. Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line and the signal is within the linear range.[9] |
Problem 2: I am observing high variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. An "edge effect" can also cause variability; consider not using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[8] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of both cells and drug dilutions. |
| Cell Health | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. Overly confluent or stressed cells can respond differently to treatment.[10] |
Problem 3: The dose-response curve has a very steep or very shallow slope.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Spacing | A steep slope may indicate that the concentrations are too widely spaced. A shallow slope might mean the concentrations are too close together. Use a logarithmic dilution series (e.g., 1:2 or 1:3 serial dilutions) to ensure even coverage of the dose-response range. |
| Compound Solubility Issues | At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells.[8] |
Experimental Protocols
Protocol: this compound Dose-Response Assay Using MTT
This protocol outlines a standard dose-response experiment using an MTT assay to assess cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. It is recommended to perform each concentration in triplicate.
-
Incubate the plate for the predetermined optimal time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.[11]
-
Quantitative Data Summary
| Parameter | Recommendation | Cell Line Examples |
| Initial Seeding Density | 2,000 - 10,000 cells/well (96-well plate) | U251, GBM#P3 (Glioblastoma)[1], MDA-MB-231, MCF-7 (Breast Cancer)[5] |
| This compound Concentration Range | Initial: 1 µM - 50 µM; Subsequent: Tighter range around estimated IC50 | AGS (Gastric Cancer)[4] |
| Incubation Time | 24 - 72 hours | Varies by cell line doubling time |
| DMSO Concentration | ≤ 0.5% in final culture medium | Universal |
Visualizations
Caption: Workflow for optimizing this compound dose-response curves.
Caption: this compound's inhibitory effect on the PDGFRA pathway.
References
- 1. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role and possible molecular mechanism of valproic acid in the growth of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Overcoming Valtrate Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Valtrate in cancer cell lines. All recommendations are based on the known mechanisms of action of this compound and established principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural compound that has been shown to exert its anti-cancer effects through multiple mechanisms. Primarily, it inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] It has also been identified as an inhibitor of the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway in glioblastoma.[3][4] Furthermore, this compound can induce ferroptosis, a form of iron-dependent cell death, by reducing the expression of SLC7A11, a cystine/glutamate antiporter.[5] This leads to increased reactive oxygen species (ROS) and subsequent cell death in lung cancer cells.[5] this compound has also been shown to induce apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines, including pancreatic and breast cancer.[1][2][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on its known targets, potential resistance mechanisms can be hypothesized:
-
Upregulation of STAT3 signaling: Cancer cells may develop resistance by increasing the activation of STAT3 through various upstream signals, such as elevated levels of cytokines like IL-6.[1]
-
Activation of bypass signaling pathways: Resistance to targeted therapies like PDGFRA inhibitors can occur through the activation of alternative signaling pathways that promote cell survival and proliferation, effectively bypassing the drug's inhibitory effect.
-
Increased expression of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.
-
Enhanced antioxidant capacity: Upregulation of antioxidant pathways, potentially through mechanisms independent of SLC7A11, could counteract the pro-ferroptotic effects of this compound by reducing ROS levels.
-
Alterations in drug metabolism or efflux: While not specifically reported for this compound, cancer cells can develop resistance by increasing the efflux of drugs through transporters like P-glycoprotein or by altering their metabolic inactivation.
Q3: What initial steps should I take to investigate reduced this compound sensitivity in my cell line?
If you observe a decrease in the efficacy of this compound, we recommend the following initial troubleshooting steps:
-
Confirm Drug Potency: Ensure the this compound stock solution is fresh and has been stored correctly to rule out degradation.
-
Cell Line Authentication: Verify the identity of your cancer cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or contaminated.
-
Dose-Response Curve: Perform a new dose-response experiment to accurately determine the current IC50 value of this compound for your cell line and compare it to previous experiments.
-
Molecular Profiling: Analyze key protein markers in the relevant signaling pathways to identify potential changes. A suggested panel of markers is provided in the troubleshooting guide below.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound Treatment
This guide provides a systematic approach to troubleshooting and potentially overcoming reduced sensitivity to this compound in your cancer cell line experiments.
Table 1: Interpreting Molecular Changes in this compound-Resistant Cells
| Biomarker | Expected Change in Resistant Cells | Potential Implication | Recommended Action |
| p-STAT3 (Tyr705) | Increased | Reactivation of the STAT3 pathway | Consider combination with a STAT3 inhibitor (e.g., a JAK inhibitor). |
| Total STAT3 | Increased | Increased expression of the target protein | Confirm with qPCR for STAT3 mRNA levels. |
| p-ERK1/2 | Increased | Activation of a bypass pathway (e.g., another RTK) | Screen for activation of other receptor tyrosine kinases (RTKs). |
| Total ERK1/2 | No significant change | ||
| Bcl-2 | Increased | Upregulation of anti-apoptotic mechanisms | Consider combination with a Bcl-2 inhibitor (e.g., Venetoclax). |
| SLC7A11 | Increased | Enhanced antioxidant capacity, resistance to ferroptosis | Consider combination with an SLC7A11 inhibitor (e.g., Erastin) or a ferroptosis inducer. |
| GPX4 | Increased | Enhanced antioxidant capacity, resistance to ferroptosis | Consider combination with a GPX4 inhibitor (e.g., RSL3). |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Proteins
This protocol details the methodology for assessing the expression and phosphorylation status of proteins involved in this compound's mechanism of action and potential resistance.
Materials:
-
This compound-sensitive and suspected this compound-resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-STAT3 (Tyr705), STAT3, p-ERK1/2, ERK1/2, Bcl-2, SLC7A11, GPX4, β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Culture sensitive and resistant cells to 80-90% confluency. Treat with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Compare the protein levels between sensitive and resistant cell lines.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes.
-
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. oaepublish.com [oaepublish.com]
- 3. e-century.us [e-century.us]
- 4. Frontiers | Ferroptosis resistance in cancer cells: nanoparticles for combination therapy as a solution [frontiersin.org]
- 5. worldscientific.com [worldscientific.com]
- 6. The dual role of SLC7A11 in tumor drug resistance: mechanisms, challenges, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Valtrate degradation products and their interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valtrate and its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its degradation products, particularly focusing on HPLC-based methods.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for this compound or Degradation Products | - Secondary interactions between the analytes and residual silanol groups on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., adding a small amount of acetic or formic acid). - Reduce the injection volume or sample concentration. |
| Poor Resolution Between this compound and Baldrinal | - Inadequate chromatographic conditions. - Co-elution of isomeric degradation products. | - Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio). - Employ a gradient elution method for better separation. - Use a column with a different selectivity or a longer column to increase theoretical plates. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use an HPLC system with a reliable pump and a column oven for temperature control. - Equilibrate the column for a sufficient time between injections. - Replace the column if it's old or has been subjected to harsh conditions. |
| Ghost Peaks in the Chromatogram | - Contamination from the sample preparation, mobile phase, or HPLC system. - Carryover from previous injections. | - Use high-purity solvents and reagents. - Filter all samples and mobile phases before use. - Implement a thorough needle wash program on the autosampler. - Run blank injections to identify the source of contamination. |
| Loss of Sensitivity or No Peaks Detected | - Detector malfunction (e.g., lamp failure). - Leak in the system. - Incorrect detector wavelength. - Sample degradation in the vial. | - Check the detector lamp status and replace if necessary. - Perform a system leak test. - Ensure the detector is set to the appropriate wavelength for this compound and its degradation products (e.g., 254 nm). - Prepare fresh samples and use autosampler vials with appropriate septa to prevent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
A1: The primary degradation product of this compound is baldrinal.[1] Other related baldrinal-like compounds can also be formed, particularly under forced degradation conditions. The degradation mechanism often involves the loss of functional groups and rearrangement of the iridoid structure.[1]
Q2: What are the typical conditions for a forced degradation study of this compound?
A2: Forced degradation studies for this compound should be conducted according to ICH guidelines to establish the stability-indicating properties of an analytical method. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at room temperature (this compound is particularly labile to base hydrolysis due to its ester functionality)
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C
-
Photolytic Degradation: Exposure to UV and visible light
Q3: How can I quantify this compound and its degradation products?
A3: A validated stability-indicating HPLC method is the recommended approach for the simultaneous quantification of this compound and its degradation products. Both isocratic and gradient methods can be developed. UV detection at 254 nm is commonly used. For structural confirmation and identification of unknown degradation products, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool.[1]
Q4: What is a suitable HPLC method for the analysis of this compound and its degradation products?
A4: A reliable stability-indicating method can be achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, like acetic acid, to improve peak shape). Both isocratic and gradient elution can be effective. Refer to the "Experimental Protocols" section for detailed methodologies.
Data Presentation
The following table summarizes illustrative quantitative data from a forced degradation study of this compound. The goal of such a study is typically to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent drug.
| Stress Condition | % this compound Degraded | % Major Degradation Product (Baldrinal) Formed | Mass Balance (%) |
| Control | < 1% | Not Detected | 99.5% |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 8.2% | 5.9% | 98.7% |
| Base Hydrolysis (0.1 M NaOH, RT, 4h) | 17.5% | 12.8% | 99.1% |
| Oxidative (3% H₂O₂, RT, 24h) | 6.4% | 4.5% | 98.9% |
| Thermal (80°C, 48h) | 4.1% | 2.9% | 99.3% |
| Photolytic (UV/Vis light, 7 days) | 5.5% | 3.8% | 99.0% |
Disclaimer: The data presented in this table is for illustrative purposes and is based on typical results from forced degradation studies of similar compounds. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Stability-Indicating HPLC-UV Method (Isocratic)
This protocol is suitable for the routine quantification of this compound and its primary degradation product, baldrinal.
-
Chromatographic System:
-
Column: Agilent Extend-C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and water (68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: UV at 254 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (or a suitable solvent) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC-ESI-MS/MS Method for Degradation Product Identification
This protocol is designed for the separation and identification of this compound and its degradation products.
-
Chromatographic System:
-
Column: Agilent Extend-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-80% B (linear gradient)
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3000 V
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis
-
Visualizations
Caption: this compound Degradation Pathway.
Caption: HPLC Analysis Workflow.
References
Valtrate Administration in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of Valtrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
A1: The choice of vehicle depends on the administration route. For oral gavage and intraperitoneal injections, a common and effective vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For studies where DMSO might be a concern, a solution of 10% DMSO and 90% Corn Oil can be considered for oral administration. It is crucial to ensure the final solution is clear and free of precipitation. Gentle heating and sonication can aid dissolution.
Q2: What are the recommended dosages of this compound for efficacy studies in rodents?
A2: Dosages for efficacy studies can vary depending on the animal model and the intended biological effect. For anxiolytic studies in rats, oral doses of 5, 10, and 20 mg/kg have been used. In studies investigating its anti-cancer properties, different dosage regimens would be employed and should be determined based on preliminary dose-finding experiments.
Q3: What is the maximum tolerated dose (MTD) of this compound in mice?
A3: A study on a valepotriate-enriched fraction, of which this compound is a major component, showed low oral acute toxicity in mice. A single oral dose of 2000 mg/kg was classified in the hazard category 5 (low hazard). In a 28-day repeated-dose study, oral administration of up to 300 mg/kg in mice did not induce evident toxicity.[1][2] However, at 300 mg/kg, a transient delay in weight gain and reduced food consumption were observed in the first week, possibly due to sedative effects.[1][2] It is important to note that this data is for a valepotriate mixture, and the MTD for pure this compound may differ. A dose-ranging study is always recommended for a new experimental setup.
Q4: Are there any known adverse effects of this compound in animal studies?
A4: At higher doses, this compound has been observed to have sedative properties.[3] In a study with a valepotriate-enriched fraction, transient sedative effects were noted at a dose of 300 mg/kg in mice.[1][2] Researchers should carefully observe animals for signs of sedation, lethargy, or changes in motor activity, especially when using higher dose ranges. It is also important to consider the potential adverse effects of the vehicle components, such as DMSO, which can have biological effects on their own.
Q5: How should I prepare this compound solutions for administration?
A5: Due to its poor water solubility, this compound requires a specific solubilization procedure. A recommended method is to first dissolve the compound in DMSO and then add the other co-solvents (e.g., PEG300, Tween-80, and Saline) sequentially while vortexing to ensure a homogenous solution. The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution. For oral gavage, a suspension in 0.5% carboxymethylcellulose (CMC) can also be considered.
Troubleshooting Guides
Issue 1: this compound Precipitation in Solution
| Potential Cause | Troubleshooting Steps |
| Incorrect solvent ratio | Ensure the recommended solvent ratios are strictly followed (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). |
| Low temperature | Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution. |
| Incomplete mixing | Vortex the solution thoroughly after the addition of each solvent. Use a sonicator for a short period if necessary. |
| High concentration | If precipitation persists, consider reducing the final concentration of this compound in the solution. |
Issue 2: Animal Distress or Adverse Reactions Post-Injection (Intraperitoneal)
| Potential Cause | Troubleshooting Steps |
| Irritating vehicle | High concentrations of DMSO can cause peritoneal irritation. If signs of distress (e.g., writhing, lethargy) are observed, consider reducing the DMSO concentration in the vehicle or using an alternative vehicle if possible. Ensure the pH of the final solution is close to neutral. |
| Incorrect injection technique | Ensure proper restraint and injection into the lower right quadrant of the abdomen to avoid puncturing organs. Use an appropriate needle size (23-25G for rats). Aspirate before injecting to ensure the needle is not in a blood vessel or organ. |
| Solution temperature | Warm the solution to room temperature or 37°C before injection to minimize discomfort. |
| High dose of this compound | If adverse effects are suspected to be compound-related, reduce the dose and monitor the animals closely. |
Issue 3: Inconsistent Results Between Animals
| Potential Cause | Troubleshooting Steps |
| Inaccurate dosing | Ensure accurate weighing of the compound and precise volume administration. For oral gavage, use appropriate gavage needles and techniques to ensure the full dose reaches the stomach. |
| Inhomogeneity of the solution | If using a suspension, ensure it is well-vortexed immediately before each administration to ensure uniform concentration. |
| Variability in animal handling | Standardize the handling and administration procedures for all animals to minimize stress-induced variability. |
| Solution instability | Prepare fresh solutions for each experiment if the stability of the prepared solution over time is unknown. |
Data Presentation
Summary of this compound Dosages in Rodent Studies
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Oral (p.o.) | 5, 10, 20 mg/kg/day | Anxiolytic effects | [3][4] |
| Mouse | Oral (p.o.) | 2000 mg/kg (single dose) | Low acute toxicity | [1][2] |
| Mouse | Oral (p.o.) | 30, 150, 300 mg/kg/day | No evident toxicity (transient sedation at 300 mg/kg) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube (to make up 10% of the final volume).
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sequentially add PEG300 (to make up 40% of the final volume), Tween-80 (to make up 5% of the final volume), and finally, sterile saline (to make up 45% of the final volume).
-
Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.
-
If any precipitation is observed, sonicate the solution for a few minutes.
-
Visually inspect the final solution to ensure it is clear before administration.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to administer (typically not exceeding 10 mL/kg).
-
Draw the calculated volume of the this compound solution into the syringe attached to the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus (pre-measured to the level of the xiphoid process), slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
Mandatory Visualization
This compound's Inhibitory Action on the PDGFRA/MEK/ERK Signaling Pathway
This compound has been shown to exert its anti-glioblastoma effects by inhibiting the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) and its downstream signaling cascade, the MEK/ERK pathway. This pathway is crucial for cell proliferation, survival, and migration.
Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway.
Experimental Workflow for this compound Administration
This diagram outlines the key steps involved in a typical in vivo experiment using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Acute and Repeated-Doses Toxicity Study of Valepotriates from Valeriana glechomifolia (Meyer) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anxiolytic Effects of this compound in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Valtrate Concentration for Anti-Migratory Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Valtrate in anti-migratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an anti-migratory assay?
A1: Based on current literature, a starting concentration range of 5 µM to 20 µM is recommended for most cancer cell lines.[1][2][3] this compound has shown efficacy in inhibiting cell migration in various cancer cell lines, including breast, pancreatic, and lung cancer, within this range.[1][2][3] It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific cell line.
Q2: How does this compound inhibit cell migration?
A2: this compound inhibits cell migration through the modulation of several key signaling pathways. The primary mechanisms include the inhibition of the STAT3, PI3K/Akt, and MAPK/ERK signaling pathways.[1][4] This leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for extracellular matrix degradation during cell migration.[2][5]
Q3: Is this compound cytotoxic to all cell lines?
A3: this compound exhibits selective cytotoxicity. It has been shown to be effective against various cancer cell lines, including pancreatic, breast, lung, and glioblastoma cells, while displaying relatively low cytotoxicity to normal cells like human breast epithelial cells (MCF-10A) and normal pancreatic epithelial cells (HPDE).[1][5] However, it is essential to determine the IC50 value for cytotoxicity in your specific cell line of interest to differentiate anti-migratory effects from cell death.
Q4: What are the key signaling pathways affected by this compound that I should investigate?
A4: The primary signaling pathways to investigate are the STAT3, PI3K/Akt, and MAPK/ERK pathways.[1][4] Western blotting for key phosphorylated proteins in these cascades (e.g., p-STAT3, p-Akt, p-ERK) is recommended to confirm the mechanism of action in your experimental system.
Troubleshooting Guides
Issue 1: No significant inhibition of cell migration observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to identify the optimal concentration for your cell line. |
| Cell Line Insensitivity | Confirm the expression of key target pathways (STAT3, PI3K/Akt, MAPK) in your cell line. Some cell lines may have alternative migration mechanisms. |
| Incorrect Assay Duration | Optimize the incubation time for your migration assay. The effect of this compound may be time-dependent. A time-course experiment (e.g., 12, 24, 48 hours) is recommended. |
| This compound Degradation | Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment from a frozen stock. |
Issue 2: High cell death observed in the migration assay.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Determine the IC50 of this compound for your cell line using a cytotoxicity assay (e.g., MTT or LDH assay). Use concentrations well below the IC50 for migration studies to ensure observed effects are not due to cell death. |
| Synergistic Effect with Serum Starvation | If serum starvation is part of your protocol, it may increase cell sensitivity to this compound. Reduce the duration of serum starvation or use a lower concentration of this compound. |
| Contamination | Check cell cultures for any signs of contamination that could be exacerbating cytotoxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded for each experiment. Cell density can significantly impact migration rates. |
| Inconsistent "Wound" Creation (Scratch Assay) | Use a consistent tool and apply consistent pressure to create the scratch. Automated wound creation tools can improve reproducibility. |
| Variability in Chemoattractant | If using a chemoattractant in a transwell assay, ensure its concentration is consistent across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation: Quantitative Anti-Migratory Effects of this compound
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect | Reference |
| AGS (Gastric Cancer) | Wound Healing | 10, 20 | Significant inhibition of cell migration. | [1] |
| MDA-MB-231 (Breast Cancer) | Transwell | Not Specified | Inhibition of cell migration via downregulation of MMP-2 and MMP-9. | [2][5] |
| MCF-7 (Breast Cancer) | Transwell | 5, 10 | Concentration-dependent inhibition of cell migration. At 10 µM, caused cell cycle arrest. | [2] |
| A549 (Lung Cancer) | Not Specified | 10, 20 | Markedly repressed cell proliferation and viability. | [3] |
| H1299 (Lung Cancer) | Not Specified | 10, 20 | Markedly repressed cell proliferation and viability. | [3] |
| U251 (Glioblastoma) | Transwell, 3D Spheroid | Not Specified | Suppressed invasion and migration by inhibiting EMT markers. | [4] |
| LN229 (Glioblastoma) | Transwell, 3D Spheroid | Not Specified | Suppressed invasion and migration by inhibiting EMT markers. | [4] |
Experimental Protocols
Wound Healing / Scratch Assay
This assay provides a simple method to assess collective cell migration in vitro.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Mitomycin C Treatment (Optional): To ensure that wound closure is due to migration and not proliferation, treat cells with Mitomycin C (5-10 µg/mL) for 2 hours prior to scratching.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay (Boyden Chamber)
This assay assesses the migratory response of cells to a chemoattractant.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup: Place transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media containing the desired concentration of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Imaging and Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a predetermined time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, MMP-2, MMP-9, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-migratory effects.
Caption: this compound's inhibitory effect on key signaling pathways to reduce cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound antagonizes malignant phenotypes of lung cancer cells by reducing SLC7A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Valtrate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Valtrate derivatives. Our goal is to facilitate smoother experimental workflows and contribute to the successful enhancement of the therapeutic index of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is enhancing their therapeutic index important?
A1: this compound is a natural iridoid compound isolated from the Valeriana species, recognized for its potential as an anti-cancer agent.[1][2] this compound derivatives are synthetic or semi-synthetic analogues of this compound designed to improve its pharmacological properties. The therapeutic index, a measure of a drug's safety, is the ratio between its therapeutic and toxic doses. Enhancing this index is crucial to maximize the anti-cancer efficacy of this compound derivatives while minimizing harmful side effects to healthy tissues.
Q2: What are the known mechanisms of action for this compound and its derivatives?
A2: this compound and its derivatives have been shown to exert their anti-cancer effects through multiple mechanisms. Notably, they can inhibit the PDGFRA/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in cancers like glioblastoma.[3][4] Additionally, this compound has been found to suppress the Stat3 signaling pathway in pancreatic cancer cells.[5] These compounds can induce apoptosis (programmed cell death) and cell cycle arrest, and inhibit cancer cell migration.[1][6]
Q3: What are the main challenges encountered when working with this compound derivatives in the lab?
A3: Common challenges include:
-
Poor aqueous solubility: this compound and its derivatives are often lipophilic, leading to difficulties in preparing solutions for in vitro and in vivo experiments.
-
Compound instability: Valepotriates, the class of compounds to which this compound belongs, are known to be unstable and can degrade under certain conditions, affecting experimental reproducibility.
-
Inconsistent cytotoxicity results: Variability in experimental conditions, cell lines, and compound stability can lead to discrepancies in cytotoxicity data.
-
Off-target toxicity: Achieving selective cytotoxicity against cancer cells while sparing normal cells is a primary hurdle in developing these compounds as therapeutic agents.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cytotoxicity assays.
-
Question: My MTT or other cytotoxicity assays are yielding inconsistent IC50 values for the same this compound derivative. What could be the cause?
-
Answer:
-
Compound Stability: Valepotriates can degrade in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and minimize the time the compound is in culture media before and during the assay.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the final solvent concentration in your assay does not exceed a level that is non-toxic to your cells (typically <0.5% DMSO). Visually inspect for any precipitation. Sonication of the stock solution before dilution may help.
-
Cell Density: Ensure consistent cell seeding density across all plates and experiments. Variations in cell number can significantly impact metabolic assay readouts.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. Consider using an alternative cytotoxicity assay (e.g., CellTiter-Glo®, which measures ATP levels) to confirm your results.
-
Issue 2: Difficulty dissolving this compound derivatives for in vivo studies.
-
Question: I am having trouble preparing a stable and injectable formulation of my this compound derivative for animal studies. What formulation strategies can I try?
-
Answer:
-
Co-solvents: A mixture of solvents can be used to improve solubility. Common systems include combinations of DMSO, polyethylene glycol (PEG), and saline. It is critical to perform preliminary toxicity tests of the vehicle in your animal model.
-
Lipid-based formulations: Encapsulating the derivative in liposomes or nanoemulsions can enhance solubility and improve its pharmacokinetic profile.
-
Polymeric nanoparticles: Formulations using biodegradable polymers like PLGA can encapsulate the drug, potentially improving stability and enabling targeted delivery.
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
-
Issue 3: Low or no signal in Western blot for target proteins.
-
Question: I am not detecting a change in the phosphorylation of ERK or Stat3 after treating cells with a this compound derivative. What should I check?
-
Answer:
-
Treatment Time and Dose: The effect on signaling pathways can be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in protein phosphorylation.
-
Cell Lysis Conditions: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Antibody Quality: Ensure your primary antibodies for the phosphorylated and total proteins are validated for Western blotting and are from a reliable source.
-
Positive Controls: Include a positive control (e.g., treatment with a known activator of the pathway like PDGF for the PDGFRA/MEK/ERK pathway) to ensure your experimental setup can detect the desired changes.
-
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | GLC-4 (Lung Cancer) | MTT | 1.4 | [7] |
| This compound | COLO 320 (Colorectal Cancer) | MTT | 3 | [7] |
| This compound | MDA-MB-231 (Breast Cancer) | Not Specified | Significant anti-cancer activity | [1][6] |
| This compound | MCF-7 (Breast Cancer) | Not Specified | Significant anti-cancer activity | [1][6] |
| This compound | Glioblastoma (GBM) cells | CCK-8 | Significant inhibition of proliferation | [3][4] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment | Endpoint | Result | Reference |
| This compound | Tumor Volume | Five-fold decrease at day 28 compared to control | [3][4] |
| This compound | Survival | Enhanced survival (day 36 vs. day 27 for control) | [3][4] |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound derivative from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration in the wells should be below 0.5%.
-
Treatment: Remove the culture medium and add 100 µL of medium containing the desired concentration of the this compound derivative to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot for PDGFRA/MEK/ERK Pathway
-
Cell Treatment and Lysis: Treat cells with the this compound derivative at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PDGFRA, PDGFRA, p-MEK, MEK, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for STAT3 Nuclear Translocation
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the this compound derivative as required.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with an antibody against STAT3 or phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
-
Analysis: Assess the subcellular localization of STAT3. An increase in nuclear fluorescence indicates activation and translocation.
Mandatory Visualizations
Caption: PDGFRA/MEK/ERK Signaling Pathway Inhibition by this compound Derivatives.
Caption: STAT3 Signaling Pathway Inhibition by this compound Derivatives.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
References
- 1. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
Valtrate vs. Didrovaltrate: A Comparative Analysis of Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Valtrate and Didrothis compound, two valepotriates derived from Valeriana species. Valepotriates are a class of iridoids that have garnered significant interest for their potential as cytotoxic and antitumor agents.[][2] This analysis is based on experimental data to inform research and development in oncology and related fields.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound and Didrothis compound has been evaluated in human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. The data clearly indicates that this compound exhibits a higher degree of cytotoxicity compared to Didrothis compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | GLC-4 (Small-cell lung cancer) | MTT Assay | 1.4 | [3] |
| COLO 320 (Colorectal cancer) | MTT Assay | 3 | [3] | |
| Didrothis compound | GLC-4 (Small-cell lung cancer) | MTT Assay | Approx. 2.8 - 4.2 | [4][5] |
| COLO 320 (Colorectal cancer) | MTT Assay | Approx. 6 - 9 | [4][5] |
*IC50 values for Didrothis compound are estimated based on the finding that monoene type valepotriates, such as Didrothis compound, are 2- to 3-fold less toxic than diene type valepotriates like this compound.[4][5]
Experimental Protocols
The evaluation of cytotoxicity for both this compound and Didrothis compound was conducted using the microculture tetrazolium (MTT) assay.[4][5] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
The following is a generalized protocol for an MTT-based cytotoxicity assay, adaptable for the evaluation of compounds like this compound and Didrothis compound.
-
Cell Seeding: Cancer cells (e.g., GLC-4 or COLO 320) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Didrothis compound) or a vehicle control (such as DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Crystal Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a further 2-4 hours to allow for the formation of these crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
This compound's Impact on Glioblastoma Signaling
Recent studies have elucidated the mechanism of action for this compound in glioblastoma (GBM) cells. This compound has been shown to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[6] This inhibition leads to the suppression of GBM cell proliferation, invasion, and migration by inducing mitochondrial apoptosis and downregulating proteins associated with the epithelial-mesenchymal transition (EMT).[6] The signaling cascade is depicted in the following diagram. The specific signaling pathways affected by Didrothis compound are not as well-characterized.
Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway in glioblastoma cells.
General Experimental Workflow for Cytotoxicity Assays
The process of evaluating the cytotoxic effects of compounds like this compound and Didrothis compound follows a structured workflow, from initial cell culture to the final data analysis.
References
- 2. Didrothis compound|Cas# 18296-45-2 [glpbio.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Inhibitors: Valtrate and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a highly pursued target in oncological and immunological research. Its constitutive activation is a hallmark of numerous cancers, promoting tumor cell proliferation, survival, invasion, and angiogenesis. This has spurred the development of a diverse array of STAT3 inhibitors. This guide provides a comparative overview of Valtrate, a natural epoxy iridoid ester, and other prominent small-molecule STAT3 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Comparative Efficacy of STAT3 Inhibitors
The potency of STAT3 inhibitors is a critical factor in their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. The following table summarizes the IC50 values for this compound and a selection of other well-characterized STAT3 inhibitors across various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions such as cell lines, assay types, and incubation times can vary significantly between studies, impacting the observed efficacy.
| Inhibitor | Target Domain/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Covalent linkage to STAT3 | PANC-1 (Pancreatic) | Not explicitly defined as IC50, but significant inhibition at 10-40 µM | [1][2] |
| Stattic | SH2 Domain | Cell-free assay | 5.1 | [3] |
| MDA-MB-231 (Breast) | ~5.5 | [4] | ||
| S3I-201 | SH2 Domain | Cell-free assay | 86 ± 33 | [3] |
| MDA-MB-231 (Breast) | <100 | [5] | ||
| Cryptotanshinone | SH2 Domain | Cell-free assay | 4.6 | [6] |
| DU145 (Prostate) | GI50 of ~7 | [6] | ||
| WP1066 | JAK2/STAT3 | HEL cells | 2.43 | [3] |
| MDA-MB-231 (Breast) | <5 | [5] | ||
| LLL12 | STAT3 | MDA-MB-231 (Breast) | 0.16 | [5] |
| Niclosamide | DNA-binding Domain | Recombinant STAT3 | 1.93 ± 0.70 | [5] |
| Cucurbitacin I (JSI-124) | JAK/STAT3 | Various Cancer Cells | 0.27 | [5] |
| Compound 23 | SH2 Domain | STAT3-luciferase assay | 25.7 ± 2.2 | [7] |
Mechanisms of Action: Targeting the STAT3 Pathway
STAT3 inhibitors employ various strategies to disrupt its signaling cascade. These can be broadly categorized based on their primary target.
-
SH2 Domain Inhibitors : A majority of small-molecule inhibitors, including Stattic and S3I-201 , target the Src Homology 2 (SH2) domain.[5] This domain is essential for the dimerization of phosphorylated STAT3 monomers, a critical step for its nuclear translocation and DNA binding.[5] Cryptotanshinone also binds to the SH2 domain, inhibiting the formation of STAT3 dimers.[8]
-
Upstream Kinase Inhibitors : Some compounds, like WP1066 , inhibit Janus kinases (JAKs), which are responsible for phosphorylating STAT3 at the Tyr705 residue.[3] By blocking this upstream activation, these inhibitors prevent the initiation of STAT3 signaling.
-
DNA-Binding Inhibitors : Inhibitors like Niclosamide are thought to interfere with the ability of the STAT3 dimer to bind to its target DNA sequences in the nucleus, thereby preventing the transcription of pro-oncogenic genes.[5]
-
Covalent Modification : This compound represents a distinct mechanism. It is proposed to form a covalent bond with the Cys712 residue of the STAT3 protein.[1][2] This direct interaction inhibits STAT3 activity, leading to apoptosis and cell cycle arrest in cancer cells.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of STAT3 inhibitors.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of STAT3 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., PANC-1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
STAT3 inhibitors (this compound, Stattic, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Inhibitor Treatment: Prepare serial dilutions of the STAT3 inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.
Analysis of STAT3 Phosphorylation (Western Blot)
Objective: To assess the inhibitory effect of compounds on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), a key marker of its activation.
Materials:
-
Cancer cell lines
-
STAT3 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with STAT3 inhibitors as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[10][11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Signal Detection: After further washes, apply the chemiluminescence reagent and visualize the protein bands using an imaging system.[10]
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped of the initial antibodies and re-probed for total STAT3 and a loading control like β-actin.[10][12]
-
Densitometry Analysis: Quantify the band intensities using densitometry software. The level of STAT3 phosphorylation is typically presented as the ratio of p-STAT3 to total STAT3.[10]
Conclusion
The landscape of STAT3 inhibitors is diverse, with compounds like this compound offering a unique covalent-binding mechanism compared to the more common SH2 domain-targeting agents such as Stattic and S3I-201. While direct comparative data is often limited by inter-study variability, the information presented in this guide provides a foundational understanding of the relative potencies and mechanisms of action of these key inhibitors. The detailed protocols offer a standardized framework for researchers to conduct their own comparative analyses, facilitating the identification and development of novel and effective STAT3-targeted therapies.
References
- 1. This compound as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Valtrate's Efficacy on the PDGFRA Pathway: A Comparative Analysis
For Immediate Release
AUSTIN, Texas – New research on Valtrate, a natural iridoid compound, demonstrates its potent inhibitory effects on the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathway, offering a promising therapeutic avenue for glioblastoma (GBM). This guide provides a comprehensive comparison of this compound with other known PDGFRA inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound Shows Significant Anti-Glioblastoma Activity
Recent studies have shown that this compound effectively inhibits the proliferation of GBM cells by targeting the PDGFRA/MEK/ERK signaling pathway.[1][2] This targeted action induces mitochondrial apoptosis and suppresses the invasion and migration of glioblastoma cells.[1][2] In vivo studies using tumor-bearing nude mice have corroborated these findings, with this compound treatment leading to a significant decrease in tumor volume and enhanced survival.[1] Specifically, a fivefold difference in tumor volume was observed at day 28 in this compound-treated mice compared to controls.[1]
Comparative Efficacy of PDGFRA Inhibitors
To contextualize the therapeutic potential of this compound, this section compares its in vitro efficacy with other established PDGFRA inhibitors. The data presented below is compiled from various studies and highlights the half-maximal inhibitory concentrations (IC50) of these compounds against different cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used across studies.
In Vitro Efficacy (IC50) Comparison
| Compound | Target(s) | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | PDGFRA | U251 (GBM) | 1.97 | [2] |
| LN229 (GBM) | 2.34 | [2] | ||
| A172 (GBM) | 3.88 | [2] | ||
| GBM#P3 (Patient-derived GBM) | 0.98 | [2] | ||
| BG5 (Glioblastoma Stem Cells) | 1.21 | [2] | ||
| Imatinib | PDGFR, c-Kit, v-Abl | K562 (Leukemia) | 0.1 | |
| B16 (Melanoma) | 5 | |||
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | HUVEC (Endothelial) | 0.04 | |
| NIH-3T3 (Fibroblast) | 0.039 (PDGFRβ), 0.069 (PDGFRA) | |||
| Regorafenib | PDGFRβ, VEGFR1/2/3, c-Kit, RET, Raf-1 | HAoSMC (Smooth Muscle) | 0.09 | |
| Avapritinib | PDGFRA, KIT | Not specified | <0.025 | |
| PDGFRA D842V mutant | 0.03 | |||
| Ripretinib | KIT, PDGFRA | ROSA KIT K509I | 0.034 |
Downstream Pathway Inhibition
This compound has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway.[1][2] While quantitative data on the percentage reduction of phosphorylated MEK and ERK by this compound is not yet available in the public domain, the qualitative evidence strongly supports its on-target effect. Further research is warranted to quantify the downstream effects of this compound and enable a more direct comparison with other inhibitors.
Experimental Methodologies
To ensure transparency and reproducibility, detailed protocols for the key experiments cited in the this compound studies are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Glioblastoma cell lines (U251, LN229, A172), patient-derived GBM cells (GBM#P3), and glioblastoma stem-like cells (BG5) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0.25 to 8.0 µM) for 24, 48, and 72 hours.[2]
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
Data Analysis: The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model
-
Cell Implantation: GBM#P3luci cells, engineered to express luciferase, were orthotopically implanted into the brains of nude mice.[2]
-
Treatment: Following tumor establishment, mice were treated with this compound.
-
Tumor Growth Monitoring: Tumor growth was monitored using in vivo bioluminescence imaging.
-
Endpoint Analysis: At the end of the study (day 28), tumor volumes were measured and compared between the this compound-treated and control groups.[1] Survival rates were also monitored.[1]
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from this compound-treated and control GBM cells.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against PDGFRA, p-MEK, p-ERK, and other relevant proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathway and Experimental Process
To further elucidate the mechanisms and procedures involved, the following diagrams are provided.
References
- 1. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Valtrate vs. Diazepam: A Comparative Analysis of Anxiolytic Activity
A Cross-Validation of Anxiolytic Efficacy Supported by Experimental Data
This guide provides a comprehensive comparison of the anxiolytic properties of valtrate, a primary active compound isolated from Valeriana jatamansi Jones, and diazepam, a widely prescribed benzodiazepine. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of their comparative efficacy based on preclinical experimental data.
Comparative Efficacy in Preclinical Models
Studies in rodent models have demonstrated that this compound exhibits significant anxiolytic effects, comparable in potency to diazepam at specific dosages. The anxiolytic activity of both compounds has been primarily assessed using the Elevated Plus Maze (EPM) and the Open Field Test (OFT), standard behavioral paradigms for evaluating anxiety-like behavior in animals.
A key study revealed that the anxiolytic effect of this compound administered orally at a dose of 10 mg/kg was nearly equivalent to that of diazepam administered at 1 mg/kg in rats.[1] Both substances were found to significantly reduce anxiety-like behaviors in these tests.[1] Furthermore, both this compound (10 mg/kg) and diazepam (1 mg/kg) were observed to decrease serum corticosterone levels, suggesting a shared influence on the hypothalamic-pituitary-adrenal (HPA) axis.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from a comparative study evaluating the effects of this compound and diazepam on anxiety-like behaviors and physiological stress markers in rats.
Table 1: Effects on the Elevated Plus Maze (EPM) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | Data not available | Data not available | No significant difference |
| This compound | 5 | Data not available | Data not available | No significant difference |
| This compound | 10 | Significantly increased (p < 0.01) vs. Vehicle | Significantly increased (p < 0.01) vs. Vehicle | No significant difference |
| This compound | 20 | Significantly increased (p < 0.01) vs. Vehicle | No significant increase (p > 0.05) vs. Vehicle | No significant difference |
| Diazepam | 1 | Significantly increased (p < 0.01) vs. Vehicle | Significantly increased (p < 0.05) vs. Vehicle | No significant difference |
Data sourced from a study by You et al. (2014). The study reported statistically significant increases but did not provide specific mean and SEM values in the abstract.[1]
Table 2: Effects on the Open Field Test (OFT) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Center Entries (Mean ± SEM) | Time in Center (s, Mean ± SEM) |
| Vehicle | - | Data not available | Data not available |
| This compound | 5 | Data not available | Data not available |
| This compound | 10 | Significantly increased (p < 0.05) vs. Vehicle | Marginal, not statistically significant increase vs. Vehicle |
| This compound | 20 | No significant increase (p > 0.05) vs. Vehicle | Data not available |
| Diazepam | 1 | Significantly increased (p < 0.05) vs. Vehicle | Significantly increased (p < 0.05) vs. Vehicle |
Data sourced from a study by You et al. (2014). The study reported statistically significant increases but did not provide specific mean and SEM values in the abstract.[1]
Table 3: Effects on Serum Corticosterone Levels in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Serum Corticosterone Levels (ng/mL, Mean ± SEM) |
| Vehicle | - | Data not available |
| This compound | 10 | Significantly reduced (p < 0.01) vs. Vehicle |
| This compound | 20 | Significantly reduced (p < 0.05) vs. Vehicle |
| Diazepam | 1 | Significantly reduced (p < 0.01) vs. Vehicle |
Data sourced from a study by You et al. (2014). The study reported statistically significant reductions but did not provide specific mean and SEM values in the abstract.[1]
Mechanisms of Anxiolytic Action
The anxiolytic effects of diazepam and this compound appear to be mediated through distinct, yet potentially overlapping, signaling pathways.
Diazepam: The primary mechanism of action for diazepam involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. By binding to a specific allosteric site on the receptor, diazepam increases the affinity of GABA for its binding site, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory neurotransmission in brain regions like the amygdala and prefrontal cortex is responsible for its anxiolytic effects. Additionally, diazepam has been shown to influence the HPA axis, with some studies indicating it can suppress its activity, particularly in stressful situations.[2][3]
This compound: The anxiolytic activity of this compound is strongly associated with its ability to modulate the HPA axis.[1] By reducing the levels of the stress hormone corticosterone, this compound appears to attenuate the physiological stress response.[1] While some components of Valeriana extracts, such as valerenic acid, have been shown to modulate GABA-A receptors, the direct interaction of this compound with these receptors is less clear and warrants further investigation.[4][5][6] It is possible that this compound's primary anxiolytic effect is mediated through the regulation of stress hormone release, which in turn may influence neurotransmitter systems involved in anxiety.
Signaling Pathway Diagrams
References
- 1. The Anxiolytic Effects of this compound in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of noradrenergic mechanisms in the suppressive effects of diazepam on the hypothalamic-pituitary-adrenal axis activity in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. in Connection with Its Phytochemistry through in vitro/in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valtrate and Other Iridoid Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Valtrate, a prominent iridoid compound derived from Valeriana species, and other notable iridoids. The information presented is based on preclinical experimental data, with a focus on cytotoxic, anti-inflammatory, and neuroprotective properties.
Introduction to Iridoids
Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, making them a subject of increasing interest in drug discovery. This compound and its analogs, known as valepotriates, are characteristic constituents of Valeriana species and are recognized for their cytotoxic and potential antitumor activities. Other iridoids, such as catalpol, aucubin, and genipin, have been investigated for their neuroprotective and anti-inflammatory effects. This guide aims to provide a comparative analysis of these compounds to aid researchers in their ongoing investigations.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound and other selected iridoid compounds. The data is presented as IC50 or EC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%. It is important to note that these values are highly dependent on the experimental conditions, including the cell line and assay used.
Table 1: Comparative Cytotoxicity of Valepotriates against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | GLC4 (Small-cell lung cancer) | MTT | 1-6 | |
| COLO 320 (Colorectal cancer) | MTT | 1-6 | ||
| Isothis compound | GLC4 (Small-cell lung cancer) | MTT | 1-6 | |
| COLO 320 (Colorectal cancer) | MTT | 1-6 | ||
| Acethis compound | GLC4 (Small-cell lung cancer) | MTT | 1-6 | |
| COLO 320 (Colorectal cancer) | MTT | 1-6 | ||
| Didrothis compound | GLC4 (Small-cell lung cancer) | MTT | 2-3 times less potent than this compound | |
| COLO 320 (Colorectal cancer) | MTT | 2-3 times less potent than this compound | ||
| Jatamanthis compound P | Human non-small cell lung cancer | Not Specified | 8.77 | |
| Jatamanthis compound Q | Human non-small cell lung cancer | Not Specified | 10.07 |
Table 2: Comparative Anti-inflammatory Activity of Iridoids
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| Agnuside | COX-2 Inhibition | Not Specified | 26 (µg/mL) | |
| Pedunculariside | COX-2 Inhibition | Not Specified | 150 (µg/mL) | |
| Gomphandroside 9 | NO Production Inhibition | Not Specified | 6.13 | |
| Gomphandroside 10 | NO Production Inhibition | Not Specified | 13.0 | |
| Gomphandroside 15 | NO Production Inhibition | Not Specified | 10.5 |
Table 3: Comparative Neuroprotective Activity of Iridoids
| Compound | Assay | Cell Line | Effect | Reference |
| Aucubin | Ischemia/Reperfusion Injury | Gerbils (in vivo) | Neuroprotective | |
| Catalpol | Multiple models | Various | Neuroprotective | |
| Genipin Derivative (3e) | Glutamate-induced oxidative damage | HT22 cells | Neuroprotective at 0.01 µM |
Signaling Pathways
The biological activities of iridoid compounds are mediated through their interaction with various cellular signaling pathways. This compound has been shown to exert its anti-glioblastoma effects by inhibiting the PDGFRA/MEK/ERK signaling pathway. In contrast, other iridoids like catalpol and aucubin modulate different pathways to exert their anti-inflammatory and neuroprotective effects.
Caption: this compound's inhibition of the PDGFRA/MEK/ERK pathway.
Caption: Anti-inflammatory pathways of Catalpol and Aucubin.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: General workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the iridoid compounds and a vehicle control.
-
MTT Incubation: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Anti-inflammatory Assessment: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite. It is commonly used to assess the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osimertinib (Tagrisso®) has emerged as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This third-generation tyrosine kinase inhibitor (TKI) is designed to selectively target both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation that often arises after treatment with earlier-generation TKIs.[1][2][3] This guide provides a comprehensive comparison of osimertinib's efficacy against other therapeutic options, supported by key clinical trial data and detailed experimental protocols.
Comparative Efficacy of Osimertinib
Osimertinib has demonstrated superior efficacy in various clinical settings for EGFR-mutated NSCLC, including first-line treatment for treatment-naive patients and second-line treatment for patients who have developed resistance to other EGFR TKIs.
First-Line Treatment: Osimertinib vs. Earlier Generation EGFR-TKIs
The FLAURA trial was a pivotal phase III study that compared the efficacy of osimertinib with that of first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR mutations (exon 19 deletion or L858R).[4][5][6][7]
Key Findings from the FLAURA Trial:
-
Progression-Free Survival (PFS): Osimertinib showed a significantly longer median PFS of 18.9 months compared to 10.2 months for the comparator EGFR-TKIs.[7]
-
Overall Survival (OS): Patients treated with osimertinib had a median OS of 38.6 months, compared to 31.8 months in the erlotinib/gefitinib group.[4][5]
-
Central Nervous System (CNS) Metastases: Osimertinib demonstrated activity in patients with CNS metastases, with a median PFS of 15.2 months compared to 9.6 months for the comparator group in this subpopulation.[6]
| Efficacy Endpoint | Osimertinib | Comparator EGFR-TKIs (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) |
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) |
| Objective Response Rate | 77% | 69% | - |
| Median Duration of Response | 17.6 months | 9.6 months | - |
Data from the FLAURA trial.[5][7]
Second-Line Treatment: Osimertinib vs. Chemotherapy for T790M-Positive NSCLC
The AURA3 trial was a phase III study that evaluated the efficacy of osimertinib compared to platinum-based chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[8][9][10][11]
Key Findings from the AURA3 Trial:
-
Progression-Free Survival (PFS): Osimertinib demonstrated a significantly longer median PFS of 10.1 months compared to 4.4 months for chemotherapy.[9][11]
-
Objective Response Rate (ORR): The ORR was 71% in the osimertinib group, significantly higher than the 31% observed in the chemotherapy group.[9]
-
Overall Survival (OS): While there was no statistically significant difference in OS, this was likely confounded by a high rate of crossover from the chemotherapy arm to the osimertinib arm.[8][10][12]
| Efficacy Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23 - 0.41) |
| Objective Response Rate | 71% | 31% | - |
| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67 - 1.12) |
Data from the AURA3 trial.[8][9][10]
First-Line Treatment: Osimertinib Monotherapy vs. Osimertinib plus Chemotherapy
The FLAURA2 trial, a phase III study, investigated the efficacy of combining osimertinib with platinum-based chemotherapy as a first-line treatment for patients with EGFR-mutated advanced NSCLC.[13][14][15][16][17]
Key Findings from the FLAURA2 Trial:
-
Progression-Free Survival (PFS): The combination of osimertinib and chemotherapy resulted in a significantly longer median PFS of 25.5 months compared to 16.7 months for osimertinib monotherapy.[13][14]
-
Overall Survival (OS): The combination therapy also demonstrated a statistically significant improvement in OS, with a median of 47.5 months compared to 37.6 months for osimertinib alone.[14][15]
-
CNS Metastases: For patients with CNS metastases, the combination therapy showed a median OS of 40.9 months compared to 29.7 months for those who received only osimertinib.[15]
| Efficacy Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 25.5 months | 16.7 months | 0.62 (0.49 - 0.79) |
| Median Overall Survival | 47.5 months | 37.6 months | 0.77 (0.61 - 0.96) |
| Objective Response Rate | 83% | 76% | - |
| Median Duration of Response | 24.0 months | 15.3 months | - |
Data from the FLAURA2 trial.[13][14]
Mechanism of Action and Signaling Pathway
Osimertinib is an irreversible EGFR-TKI that covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR protein.[1][2] This action inhibits EGFR kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] Its selectivity for mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, contributes to its favorable safety profile.[1]
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Protocols
The clinical trials cited in this guide followed rigorous protocols to ensure the validity and reliability of the findings.
FLAURA Trial Protocol
-
Study Design: A phase III, double-blind, randomized controlled trial.[5][7]
-
Patient Population: 556 treatment-naive patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[5]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either osimertinib (80 mg once daily) or a standard-of-care EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[5]
-
Primary Endpoint: Progression-free survival as assessed by the investigator.[7]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[5]
Caption: Workflow of the FLAURA clinical trial.
AURA3 Trial Protocol
-
Study Design: A phase III, open-label, randomized controlled trial.[8][9]
-
Patient Population: 419 patients with EGFR T790M-positive advanced NSCLC who had progressed on first-line EGFR-TKI therapy.[9]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either osimertinib (80 mg once daily) or platinum-based chemotherapy (pemetrexed plus carboplatin or cisplatin) for up to six cycles.[8]
-
Primary Endpoint: Progression-free survival as assessed by the investigator.[9]
-
Secondary Endpoints: Objective response rate, duration of response, overall survival, and safety.[8]
Caption: Workflow of the AURA3 clinical trial.
Conclusion
Osimertinib has established itself as a standard of care for patients with EGFR-mutated NSCLC, demonstrating superior efficacy and a manageable safety profile compared to earlier-generation EGFR-TKIs and chemotherapy in specific patient populations. The ongoing research into combination therapies, such as with chemotherapy, continues to expand its role in the treatment landscape. This guide provides a foundational understanding of osimertinib's performance, supported by robust clinical trial data, to aid researchers and drug development professionals in their ongoing efforts to advance cancer therapeutics.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 4. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 5. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Efficacy of TAGRISSO® (osimertinib) in Metastatic EGFRm NSCLC [tagrissohcp.com]
- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. jnccn360.org [jnccn360.org]
- 10. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 12. jnccn360.org [jnccn360.org]
- 13. Osimertinib With or Without Chemotherapy in EGFR-Mutant Advanced NSCLC - The ASCO Post [ascopost.com]
- 14. onclive.com [onclive.com]
- 15. news-medical.net [news-medical.net]
- 16. Osimertinib with or without Chemotherapy in EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Osimertinib plus chemotherapy shows superior results versus osimertinib alone for EGFR-mutated advanced lung cancer - ecancer [ecancer.org]
Replicating published findings on Valtrate's anti-cancer activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of Valtrate, a natural compound isolated from Valeriana jatamansi, with established chemotherapy agents. The data presented is collated from published findings to assist in the replication and further investigation of this compound's therapeutic potential.
Executive Summary
This compound has demonstrated significant anti-cancer properties across a range of cancer cell lines, including breast, pancreatic, and glioblastoma. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and inhibition of cell migration. These effects are mediated through the modulation of key signaling pathways, including PI3K/Akt, STAT3, and PDGFRA/MEK/ERK. This guide presents a comparative analysis of this compound's efficacy, primarily measured by IC50 values, against conventional drugs like Doxorubicin, Paclitaxel, and Gemcitabine.
Comparative Efficacy of this compound and Standard Chemotherapeutic Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and commonly used chemotherapy drugs in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as cell density and exposure time.
Breast Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | This compound | Not explicitly stated | 48 | [1] |
| Doxorubicin | ~0.1 - 1 | 48 | ||
| MDA-MB-231 | This compound | Not explicitly stated | 48 | [1] |
| Doxorubicin | ~0.5 - 2 | 48 | ||
| Paclitaxel | ~0.005 - 0.01 | 72 |
Pancreatic Cancer
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| PANC-1 | This compound | Not explicitly stated | 48 | |
| Gemcitabine | ~0.02 - 0.1 | 72 |
Glioblastoma
| Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| U251 | This compound | ~2.0 | 48 | [2] |
| Doxorubicin | ~0.1 - 0.5 | 72 | ||
| GBM#P3 | This compound | ~1.0 | 48 | [2] |
Induction of Apoptosis by this compound in Glioblastoma Cells
This compound has been shown to induce apoptosis in a dose-dependent manner in glioblastoma cell lines.
| Cell Line | This compound Concentration (µM) | % of Apoptotic Cells (Annexin V+) | Reference |
| U251 | 0 | ~5% | [2] |
| 2 | ~20% | [2] | |
| 4 | ~35% | [2] | |
| GBM#P3 | 0 | ~5% | [2] |
| 1 | ~25% | [2] | |
| 2 | ~40% | [2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or the comparative drug and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the indicated time.
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multi-target anti-cancer mechanism.
Caption: Workflow for evaluating this compound's anti-cancer activity.
References
- 1. This compound from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valtrate and Other Valeriana Extracts: Mechanisms of Action
For Immediate Release
This guide provides a detailed comparison of the molecular mechanisms of Valtrate, a prominent iridoid compound found in Valeriana, and other extracts from Valeriana species, with a particular focus on valerenic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Executive Summary
Valeriana extracts have a long history of use in traditional medicine for their sedative and anxiolytic properties. Modern research has identified several active compounds, including valerenic acid and valepotriates like this compound, each with distinct molecular mechanisms. While extracts containing valerenic acid are primarily known for their modulation of the GABAergic system, this compound has been shown to exhibit potent anti-cancer activity through the inhibition of critical signaling pathways. This guide will dissect and compare these mechanisms, supported by available quantitative data.
Modulation of the GABAergic System: The Role of Valerenic Acid
Extracts of Valeriana officinalis are well-documented for their positive allosteric modulation of GABAA receptors, an action primarily attributed to valerenic acid.[1][[“]] This modulation enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative and anxiolytic effects.
Quantitative Analysis of Valerenic Acid Activity on GABAA Receptors
The modulatory effect of valerenic acid on GABAA receptors is subtype-dependent, with a preference for receptors containing β2 or β3 subunits.[3][4] The following table summarizes the half-maximal effective concentrations (EC50) of valerenic acid and its amide derivative (VA-A) on different GABAA receptor subunit combinations.
| Compound | Receptor Subunit Composition | EC₅₀ (µM) |
| Valerenic Acid | α1β2γ2S | 3.1 ± 0.5 |
| Valerenic Acid | α1β3γ2S | 4.6 ± 0.7 |
| Valerenic Acid Amide (VA-A) | α1β3 | 13.7 ± 2.3 |
| Data sourced from Khom et al., 2007 and Khom et al., 2010.[3][5][6] |
Experimental Protocol: Two-Microelectrode Voltage-Clamp Assay in Xenopus Oocytes
The functional modulation of GABAA receptors by Valeriana compounds is commonly assessed using the two-microelectrode voltage-clamp technique in Xenopus laevis oocytes expressing specific receptor subunit combinations.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis and enzymatically defolliculated using collagenase.
-
cRNA Injection: Oocytes are injected with cRNA transcripts encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Incubation: Injected oocytes are incubated to allow for receptor expression.
-
Electrophysiological Recording: A two-microelectrode voltage-clamp apparatus is used to measure the chloride currents (IGABA) elicited by the application of GABA.
-
Compound Application: Valerenic acid or other test compounds are co-applied with GABA to determine their modulatory effects on the GABA-induced current.
-
Data Analysis: Concentration-response curves are generated to calculate EC50 values.[1][3]
Anti-Cancer Mechanisms of this compound
Recent studies have highlighted the potent anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines. Unlike other Valeriana extracts, this compound's primary mechanism of action in this context does not appear to involve the GABAergic system but rather the inhibition of key oncogenic signaling pathways.
Inhibition of the PDGFRA/MEK/ERK Signaling Pathway
In glioblastoma (GBM) cells, this compound has been shown to downregulate the Platelet-Derived Growth Factor Receptor A (PDGFRA), a key receptor tyrosine kinase involved in cell growth and proliferation. This leads to the subsequent inhibition of the downstream MEK/ERK signaling cascade.
Signaling Pathway Diagram: this compound Inhibition of PDGFRA/MEK/ERK
Caption: this compound inhibits the PDGFRA/MEK/ERK signaling pathway.
Inhibition of the STAT3 Signaling Pathway
This compound has also been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in many cancers and plays a crucial role in tumor cell survival and proliferation.
Signaling Pathway Diagram: this compound Inhibition of STAT3
Caption: this compound inhibits the phosphorylation and activation of STAT3.
Experimental Protocol: Western Blot Analysis for Signaling Pathway Inhibition
The inhibitory effects of this compound on signaling pathways are typically determined by Western blot analysis to measure the phosphorylation status of key proteins.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., glioblastoma cells) are cultured and treated with varying concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-PDGFRA, PDGFRA, p-MEK, MEK, p-ERK, ERK, p-STAT3, STAT3).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Comparative Overview and Future Directions
The available evidence indicates a clear divergence in the primary mechanisms of action between this compound and other Valeriana extracts, particularly those rich in valerenic acid.
Comparison Table: this compound vs. Other Valeriana Extracts
| Feature | This compound | Other Valeriana Extracts (e.g., containing Valerenic Acid) |
| Primary Active Compound | This compound (an iridoid) | Valerenic Acid (a sesquiterpenoid) |
| Primary Mechanism | Inhibition of PDGFRA/MEK/ERK and STAT3 pathways | Positive allosteric modulation of GABAA receptors |
| Primary Therapeutic Effect | Anti-cancer (in vitro) | Sedative, Anxiolytic |
| Molecular Target | PDGFRA, STAT3 | GABAA receptors (β2/β3 subunits) |
Currently, there is a lack of direct comparative studies investigating the effects of this compound on GABAA receptors or the effects of valerenic acid on the PDGFRA and STAT3 pathways. Future research should aim to bridge this gap to provide a more complete understanding of the pharmacological profile of these compounds and to explore potential synergistic effects.
Conclusion
This compound and other Valeriana extracts, such as those containing valerenic acid, exhibit distinct and compelling mechanisms of action. While valerenic acid's modulation of GABAA receptors underpins the traditional use of Valeriana for anxiety and sleep disorders, this compound emerges as a promising candidate for anti-cancer drug development due to its targeted inhibition of key oncogenic signaling pathways. Further research is warranted to fully elucidate the comparative pharmacology of these compounds and to explore their full therapeutic potential.
References
- 1. Modulation of GABAA receptors by valerian extracts is related to the content of valerenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of Valerenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valerenic acid potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands - in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
In Silico Docking of Valtrate: A Comparative Look at Its Potential Protein Interactions
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, Valtrate, an iridoid isolated from the Valeriana species, presents an intriguing candidate. In silico docking studies have begun to shed light on its possible mechanisms of action by predicting its interactions with key protein targets implicated in various diseases. This guide provides a comparative overview of the current, albeit limited, in silico docking information available for this compound against its putative target proteins, Signal Transducer and Activator of Transcription 3 (STAT3) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), and contrasts it with data from other known inhibitors of these targets.
This compound's Interaction with Target Proteins: A Qualitative Assessment
Current research suggests that this compound may exert its biological effects by interacting with STAT3 and PDGFRA. One study has indicated through molecular docking analysis that this compound might form a covalent bond with the Cys712 residue of the STAT3 protein[1]. This covalent interaction suggests a potentially strong and lasting inhibitory effect. However, to date, specific binding energy scores or docking affinities for this compound with either STAT3 or PDGFRA have not been published in the available scientific literature. This absence of quantitative data makes a direct, objective comparison with other inhibitors challenging.
Comparative Analysis with Alternative Inhibitors
To provide a framework for understanding this compound's potential efficacy, this section presents in silico docking data for other known inhibitors of STAT3 and PDGFRA. It is crucial to note that these comparisons are indirect, as the computational methodologies and specific parameters used in the cited studies may vary.
STAT3 Inhibitors
The STAT3 protein is a well-established target in cancer therapy due to its role in tumor cell proliferation, survival, and metastasis. A variety of natural and synthetic compounds have been investigated for their ability to inhibit STAT3.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Quercetin | STAT3 | -8.3 | Thr456, His457, Lys244 |
| Curcumin | STAT3 | -6.9 | Not specified |
| Gingerol | STAT3 | -5.9 | Not specified |
| This compound | STAT3 | Not Available | Predicted to interact with Cys712 (covalent) [1] |
Table 1: Comparison of predicted binding affinities of selected natural compounds against the STAT3 protein. The data for Quercetin, Curcumin, and Gingerol are derived from a study screening Indonesian natural products.
PDGFRA Inhibitors
The Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers. Several small molecule inhibitors targeting PDGFRA are either approved for clinical use or are under investigation.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imatinib | PDGFRA | Not specified in comparable studies | Not specified |
| Dasatinib | PDGFRA | Not specified in comparable studies | Not specified |
| Sorafenib | PDGFRA | Not specified in comparable studies | Not specified |
| This compound | PDGFRA | Not Available | Not Available |
Experimental Protocols for In Silico Docking
The following provides a generalized methodology for in silico molecular docking studies, based on common practices cited in the investigation of small molecule inhibitors against protein targets like STAT3 and PDGFRA.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein (e.g., STAT3, PDGFRA) is obtained from a protein structure database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Structure: The 2D or 3D structure of the ligand (e.g., this compound, alternative inhibitors) is generated using chemical drawing software. The ligand is then optimized to its lowest energy conformation.
2. Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide, and GOLD.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The docking software utilizes algorithms to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Results:
-
Binding Affinity: The predicted binding energy provides a quantitative measure of the interaction strength.
-
Interaction Analysis: The docked complex is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of this compound and STAT3, potential covalent bonds.
Visualizing the Workflow and Pathways
To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Conclusion
The available in silico evidence, while preliminary, suggests that this compound holds promise as a modulator of the STAT3 and potentially the PDGFRA signaling pathways. The predicted covalent interaction with STAT3 is particularly noteworthy and warrants further investigation. However, the lack of quantitative binding affinity data for this compound is a significant gap in the current understanding. Future computational studies employing rigorous molecular docking and molecular dynamics simulations are essential to quantify the binding of this compound to its target proteins. Such data will be invaluable for a direct and meaningful comparison with existing inhibitors and for guiding the rational design of more potent this compound-based therapeutic agents.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Valtrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Valtrate, a naturally derived compound utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and ensuring personnel safety.
This compound: Hazard Profile and Safety Summary
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given these potential hazards, all this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for its proper handling and storage.
| Property | Value |
| Molecular Formula | C22H30O8 |
| Molecular Weight | 422.47 g/mol |
| Boiling Point | 525.9±50.0 °C (Predicted)[2] |
| Flash Point | 226.5±30.2 °C[2] |
| Vapor Pressure | 3.75E-11mmHg at 25°C[2] |
| Density | 1.22±0.1 g/cm3 (Predicted)[2] |
Step-by-Step Disposal Protocol for this compound
The following procedure is based on established best practices for the management of hazardous laboratory chemicals.
1. Waste Identification and Segregation:
-
Designate as Hazardous: All materials contaminated with this compound, including unused compound, solutions, and disposable laboratory supplies (e.g., gloves, pipette tips, weighing papers), must be classified as hazardous waste.
-
Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[3] Maintain a dedicated and clearly labeled waste container for all this compound-contaminated materials.
2. Personal Protective Equipment (PPE):
-
Minimum PPE: When handling this compound waste, wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect pure this compound powder and contaminated solids in a robust, sealable container.
-
Ensure the container is compatible with this compound and will not degrade.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof container.
-
If this compound is dissolved in a solvent, the container must also be compatible with that solvent. The hazards of the solvent must be considered in the overall disposal plan.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number (18296-44-1), and an indication of the contents (e.g., "Solid Waste" or "Liquid Waste in [Solvent Name]").
-
4. On-site Storage:
-
Secure Location: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment to prevent spills.
-
Ventilation: Ensure the storage area is well-ventilated.
5. Professional Disposal:
-
Licensed Vendor: Arrange for the collection and disposal of this compound waste through a certified hazardous waste disposal vendor.[3][4]
-
Documentation: Provide the vendor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available, and the information from your waste container label.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[5] Never dispose of this compound down the drain or in the regular trash.[3]
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound were found in the public domain, the procedures outlined above are derived from standard hazardous waste management protocols widely accepted in the scientific community. These protocols are designed to mitigate the risks associated with the handling and disposal of chemicals with known and potential hazards.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Valtrate
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Valtrate. The following protocols are designed to ensure a safe laboratory environment and compliance with standard chemical safety procedures.
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to adopt a conservative approach to safety due to the lack of extensive toxicological data. Therefore, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves |
| Body Protection | Laboratory coat |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is paramount when handling this compound to ensure minimal exposure and prevent contamination.
Preparation:
-
Designated Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, glassware, and waste containers, are readily available.
-
Review SDS: Always review the latest version of the Safety Data Sheet for this compound before handling.
Handling:
-
Don PPE: Put on all recommended personal protective equipment before opening the this compound container.
-
Dispensing: Carefully dispense the required amount of this compound. Avoid generating dust or aerosols.
-
Container Sealing: Tightly seal the this compound container immediately after use to prevent evaporation and contamination.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface after completing the task.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Container: Designate a specific, labeled, and sealed container for this compound waste.
-
Contaminated Materials: Dispose of all materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, in the designated waste container.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Disposal Procedure:
-
Waste Characterization: this compound waste should be treated as non-hazardous chemical waste unless institutional policy dictates otherwise.
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and disposal vendor.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Decision-making process for this compound handling and disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
